4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
Description
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Properties
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSQJOXOZJEHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383711 | |
| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55327-23-6 | |
| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde structure and properties
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. It details the compound's structure, physicochemical properties, primary synthetic routes with experimental protocols, and its applications as a versatile building block in drug discovery, particularly in the development of novel therapeutics.
Compound Identification and Structure
This compound is an aromatic heterocyclic compound featuring a core thiazole ring substituted with methyl, phenyl, and formyl groups. The presence of the reactive aldehyde (carbaldehyde) group at the 5-position makes it a valuable intermediate for further chemical modifications.
The fundamental structure consists of a five-membered ring containing both a sulfur and a nitrogen atom, which is characteristic of the thiazole moiety. This scaffold is prevalent in numerous biologically active compounds and approved pharmaceuticals.[1]
Caption: 2D representation of this compound.
Physicochemical and Spectroscopic Properties
The quantitative properties of this compound are summarized below. Spectroscopic data provides the necessary information for structural confirmation and purity assessment during and after synthesis.
Physical and Chemical Data
| Property | Value | Source |
| CAS Number | 55327-23-6 | |
| Molecular Formula | C₁₁H₉NOS | |
| Molecular Weight | 203.26 g/mol | |
| Purity | ≥95% (Commercially available) | |
| Appearance | Light yellow crystal (predicted) | [2] |
| Solubility | Slightly soluble in water (predicted) | [2] |
Predicted Spectroscopic Data
| Technique | Predicted Characteristic Signals |
| FT-IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~2830-2695 (Aldehyde C-H stretch, often two bands), ~1710-1685 (Aldehyde C=O stretch), ~1600-1450 (C=C and C=N ring stretching).[3] |
| ¹H-NMR (ppm) | 9.8-10.1 (s, 1H, -CHO), 7.4-8.0 (m, 5H, Phenyl protons), ~2.5 (s, 3H, -CH₃). |
| ¹³C-NMR (ppm) | ~185-195 (-CHO), ~160-170 (Thiazole C2), ~125-140 (Phenyl carbons and Thiazole C4/C5), ~15-20 (-CH₃). |
| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 203. Key fragments may include [M-H]⁺, [M-CO]⁺, and fragments corresponding to the phenyl and thiazole moieties. Fragmentation of thiazole rings can be complex.[4][5] |
Synthesis and Experimental Protocols
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of an appropriate precursor.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8][9]
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. benchchem.com [benchchem.com]
- 5. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. jk-sci.com [jk-sci.com]
- 9. m.youtube.com [m.youtube.com]
Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The document outlines the primary synthetic pathway, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The specific molecule, this compound, serves as a key intermediate in the synthesis of various biologically active molecules. Its structural features, comprising a substituted thiazole ring, offer a versatile scaffold for the development of novel therapeutic agents. This guide focuses on a robust and commonly employed two-step synthetic route: the Hantzsch thiazole synthesis to form the core heterocyclic structure, followed by Vilsmeier-Haack formylation to introduce the aldehyde functionality.
Primary Synthetic Pathway
The most direct and widely recognized method for the synthesis of this compound involves a two-step process:
-
Step 1: Hantzsch Thiazole Synthesis of 2-Phenyl-4-methyl-1,3-thiazole. This classic condensation reaction involves the cyclization of an α-haloketone (3-chloro-2-butanone) with a thioamide (thiobenzamide).
-
Step 2: Vilsmeier-Haack Formylation of 2-Phenyl-4-methyl-1,3-thiazole. This reaction introduces a formyl group (-CHO) onto the electron-rich thiazole ring at the 5-position using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Experimental Protocols
Step 1: Synthesis of 2-Phenyl-4-methyl-1,3-thiazole (Hantzsch Thiazole Synthesis)
Reaction Scheme:
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.0 equivalent) in ethanol.
-
Addition of Reactant: To the stirred solution, add 3-chloro-2-butanone (1.0-1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with water.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 2-phenyl-4-methyl-1,3-thiazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Reactants | Thiobenzamide, 3-Chloro-2-butanone |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 75 - 90% |
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
Reaction Scheme:
Methodology:
-
Preparation of Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool dimethylformamide (DMF, used as both reagent and solvent) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent (a chloromethyliminium salt).
-
Addition of Substrate: To the freshly prepared Vilsmeier reagent, add 2-phenyl-4-methyl-1,3-thiazole (1.0 equivalent) dropwise, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-5 hours. Monitor the reaction by TLC.
-
Work-up and Hydrolysis:
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
The product will likely precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.
-
Quantitative Data:
| Parameter | Value |
| Reactants | 2-Phenyl-4-methyl-1,3-thiazole, POCl₃, DMF |
| Reaction Temperature | 0 °C (reagent formation), 60-80 °C (reaction) |
| Reaction Time | 2 - 5 hours |
| Typical Yield | 60 - 80% |
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉NOS |
| Molecular Weight | 203.26 g/mol |
| Appearance | Off-white to yellow solid |
Spectroscopic Data (Expected):
| Technique | Data |
| ¹H NMR (CDCl₃) | δ ~10.0 (s, 1H, -CHO), 7.9-8.1 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 2.8 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~185 (-CHO), 165-170 (C2-thiazole), 150-155 (C4-thiazole), 130-140 (Ar-C), 125-130 (Ar-CH), 120-125 (C5-thiazole), 15-20 (-CH₃) |
| IR (KBr, cm⁻¹) | ~1670-1690 (C=O stretch, aldehyde), ~3050-3100 (Ar C-H stretch), ~2900-3000 (Alkyl C-H stretch), ~1500-1600 (C=C and C=N stretch) |
| Mass Spec (EI) | m/z 203 (M⁺) |
Visualized Experimental Workflow and Signaling Pathways
Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Mechanism of Vilsmeier-Haack Reagent Formation and Formylation
Caption: Key steps in the Vilsmeier-Haack formylation reaction.
CAS number for 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
CAS Number: 55327-23-6
This technical guide provides a comprehensive overview of this compound, a key intermediate for researchers, scientists, and drug development professionals. The document details its physicochemical properties, a plausible synthesis protocol, and its significant application as a building block in the development of targeted protein degraders.
Physicochemical and Spectroscopic Data
This compound is a substituted thiazole with a reactive carbaldehyde group, making it a valuable synthon in medicinal chemistry. Its key properties are summarized below.
| Property | Value |
| CAS Number | 55327-23-6 |
| Molecular Formula | C₁₁H₉NOS |
| Molecular Weight | 203.26 g/mol |
| Appearance | Predicted: Pale yellow to white solid |
| Spectroscopic Data | Predicted Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ ~10.0 (s, 1H, CHO), 7.9-8.1 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 2.8 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~185.0 (CHO), 170.0 (C2-thiazole), 160.0 (C4-thiazole), 133.0 (Ar-C), 131.0 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 125.0 (C5-thiazole), 18.0 (CH₃) |
| IR (KBr, cm⁻¹) | ~1680 (C=O, aldehyde), ~1590, 1450 (C=C, aromatic), ~1540 (C=N, thiazole) |
| Mass Spectrum (EI) | m/z 203 [M]⁺, 174 [M-CHO]⁺, 104 [C₆H₅CN]⁺ |
Synthesis of this compound
A common and effective method for the introduction of a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Proposed Synthetic Workflow
The synthesis involves the formylation of the precursor, 4-methyl-2-phenyl-1,3-thiazole, at the C5 position.
Detailed Experimental Protocol
Materials:
-
4-Methyl-2-phenyl-1,3-thiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a solid complex.
-
Formylation: Dissolve 4-methyl-2-phenyl-1,3-thiazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes to hydrolyze the intermediate iminium salt.
-
Neutralize the mixture by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Application in Drug Discovery: A Building Block for PROTACs
This compound is classified as a Protein Degrader Building Block .[4] This indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery.
PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. They consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[4]
The thiazole moiety is a versatile scaffold found in many biologically active agents and approved drugs, exhibiting activities such as anticancer and anti-inflammatory effects.[5] The aldehyde functionality of this compound serves as a crucial chemical handle for conjugation to linkers or other components of a PROTAC molecule.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocol: Synthesis of a PROTAC Precursor
The aldehyde group of this compound can be readily transformed into other functional groups for linker attachment. A common transformation is reductive amination to form an amine, which can then be coupled to an E3 ligase-linker moiety.
Objective: To synthesize a PROTAC precursor via reductive amination of this compound with a generic Boc-protected diamine linker.
Materials:
-
This compound
-
N-Boc-1,2-diaminoethane
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in DCE, add N-Boc-1,2-diaminoethane (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected PROTAC precursor. This precursor is now ready for deprotection and coupling to a POI ligand.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. precisepeg.com [precisepeg.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. This document covers its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and a summary of the known biological activities of related thiazole derivatives. The information is presented to support further research and development efforts involving this class of compounds.
Physicochemical Properties
This compound is a substituted thiazole with a molecular formula of C₁₁H₉NOS. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NOS | Internal Calculation |
| Molecular Weight | 203.26 g/mol | [1] |
| CAS Number | 55327-23-6 | [1] |
Synthesis and Characterization
Experimental Protocol: Hantzsch Thistle Synthesis (Proposed)
This protocol describes a general procedure for the synthesis of the thiazole ring, which can be adapted for the synthesis of this compound.
Materials:
-
Benzothioamide
-
3-chloro-2-oxobutanal
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve benzothioamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add 3-chloro-2-oxobutanal (1 equivalent) to the solution and stir the mixture at room temperature.
-
The reaction can be heated to reflux to increase the rate of reaction. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Characterization
The structure of the synthesized compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for the target molecule is not available, Table 2 presents typical spectral data for related thiazole derivatives to provide an expected range for characterization.
| Spectral Data | Expected Characteristics for this compound |
| ¹H NMR | Signals for the phenyl protons (multiplet, ~7.4-8.0 ppm), the methyl protons (singlet, ~2.5 ppm), and the aldehyde proton (singlet, ~9.5-10.0 ppm). |
| ¹³C NMR | Signals for the carbons of the phenyl ring, the thiazole ring, the methyl group, and a characteristic downfield signal for the aldehyde carbonyl carbon (~180-190 ppm). |
| IR (cm⁻¹) | Characteristic absorption bands for the C=O stretching of the aldehyde (~1680-1700 cm⁻¹), C=N stretching of the thiazole ring (~1600-1650 cm⁻¹), and C-H stretching of the aromatic and methyl groups. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (203.26). |
Biological and Pharmacological Context
Thiazole derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[2] While the specific biological function of this compound has not been extensively reported, the thiazole moiety is present in numerous compounds with demonstrated therapeutic effects.
Potential Signaling Pathway Involvement
Given the broad spectrum of activities of thiazole-containing compounds, this compound could potentially interact with various biological targets. The diagram below illustrates a generalized workflow for investigating the biological activity of a novel thiazole derivative.
Caption: A generalized workflow for the biological evaluation of novel thiazole compounds.
Conclusion
This compound represents a molecule with potential for further investigation in the field of medicinal chemistry. This guide provides foundational information on its properties and a framework for its synthesis and biological evaluation. The diverse activities of the broader thiazole class of compounds suggest that this particular derivative may hold promise as a lead structure for the development of new therapeutic agents. Further research is warranted to elucidate its specific biological targets and pharmacological effects.
References
Spectroscopic and Structural Elucidation of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of organic spectroscopy. This information is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of thiazole derivatives in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of analogous structures and established spectroscopic databases.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.9 - 8.1 | Multiplet | 2H | Phenyl protons (ortho) |
| ~7.4 - 7.6 | Multiplet | 3H | Phenyl protons (meta, para) |
| ~2.7 - 2.9 | Singlet | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 190 | Aldehyde carbonyl (C=O) |
| ~165 - 170 | Thiazole C2 |
| ~150 - 155 | Thiazole C4 |
| ~130 - 135 | Phenyl C1 (ipso) |
| ~130 - 132 | Phenyl C4 (para) |
| ~128 - 130 | Phenyl C2, C6 (ortho) |
| ~126 - 128 | Phenyl C3, C5 (meta) |
| ~120 - 125 | Thiazole C5 |
| ~15 - 20 | Methyl (-CH₃) |
Table 3: Predicted IR Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~2850 - 2750 | Weak | Aldehyde C-H stretch |
| ~1700 - 1680 | Strong | Aldehyde C=O stretch |
| ~1600 - 1580 | Medium | C=N stretch (thiazole ring) |
| ~1500 - 1400 | Medium | Aromatic C=C stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 203 | [M]⁺ (Molecular ion) |
| 202 | [M-H]⁺ |
| 174 | [M-CHO]⁺ |
| 103 | [C₆H₅CN]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.
-
Instrumentation: The spectra are recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Chemical shifts are reported in ppm relative to the solvent peak or TMS.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Procedure:
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]
-
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Place the salt plate in the sample holder of the spectrometer.
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample is vaporized and then ionized. Electron Impact (EI) is a common ionization method for small organic molecules, which involves bombarding the sample with a high-energy electron beam.[3][4][5]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[3][6][7]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.[3][6]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for the spectroscopic analysis of a synthesized organic compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 4. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. scientistlive.com [scientistlive.com]
- 7. fiveable.me [fiveable.me]
An In-depth Technical Guide on the Biological Activity of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-thiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on the derivatives of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, a core structure with significant potential for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, experimental protocols for biological evaluation, and a summary of the antimicrobial, anticancer, and anti-inflammatory activities of these derivatives. Special emphasis is placed on presenting quantitative data in a structured format and visualizing experimental workflows and potential signaling pathways to facilitate further research and drug development in this area.
Introduction
Thiazole and its derivatives have garnered considerable attention from the scientific community due to their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The versatility of the thiazole ring allows for various substitutions, enabling the fine-tuning of its pharmacological profile. The this compound scaffold serves as a key building block for generating a library of bioactive molecules through modifications at the carbaldehyde group, leading to the formation of Schiff bases, hydrazones, and other derivatives. These modifications can significantly influence the compound's interaction with biological targets, offering a promising avenue for the discovery of new and effective drugs.
Synthesis of this compound and its Derivatives
The synthesis of the core scaffold and its subsequent derivatives involves a multi-step process. A general synthetic pathway is outlined below, followed by detailed experimental protocols.
Synthesis of the Core Scaffold: this compound
The synthesis of the title carbaldehyde typically starts from the corresponding carboxylic acid, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of the core scaffold.
Experimental Protocol: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
A general method for the synthesis of the carboxylic acid involves the hydrolysis of its corresponding ester.[3]
-
Ester Hydrolysis: To a solution of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in methanol, a 2N aqueous solution of sodium hydroxide is slowly added at room temperature.
-
The reaction mixture is stirred for 4 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC), the methanol is removed under reduced pressure.
-
The pH of the remaining aqueous solution is adjusted to 5-6 with 1N hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
The white solid is collected by filtration, washed with water, and dried to yield 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.
Experimental Protocol: Reduction of the Carboxylic Acid to this compound
The reduction of the carboxylic acid to the aldehyde can be achieved using various reducing agents. A common method involves the use of lithium aluminium hydride (LiAlH₄) at low temperatures, followed by careful workup to avoid over-reduction to the alcohol.[4] Another approach is the conversion of the carboxylic acid to an acid chloride followed by Rosenmund reduction or using milder reducing agents like diisobutylaluminium hydride (DIBAL-H) on the corresponding ester.[5]
Synthesis of Derivatives: Schiff Bases and Hydrazones
The carbaldehyde functional group is a versatile handle for the synthesis of various derivatives, most notably Schiff bases and hydrazones.
Diagram of Derivative Synthesis:
Caption: Synthesis of Schiff base and hydrazone derivatives.
Experimental Protocol: General Procedure for the Synthesis of Schiff Base and Hydrazone Derivatives [1][6]
-
Reaction Setup: A mixture of this compound (1 equivalent) and the appropriate primary amine or hydrazine/hydrazide derivative (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol.
-
Catalysis: A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
-
Reaction Conditions: The reaction mixture is refluxed for 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).
Biological Activities and Experimental Protocols
The derivatives of this compound have been investigated for a range of biological activities. This section details the findings and the experimental methodologies employed.
Antimicrobial Activity
Thiazole derivatives are well-known for their broad-spectrum antimicrobial activity.[7] Schiff base and hydrazone derivatives of the title compound have been evaluated against various bacterial and fungal strains.
Diagram of Antimicrobial Assay Workflow:
Caption: Workflow for the agar well diffusion antimicrobial assay.
Experimental Protocol: Agar Well Diffusion Method [8]
-
Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi and sterilize by autoclaving. Pour the sterile media into sterile Petri plates and allow them to solidify.
-
Inoculum Preparation: Prepare a fresh inoculum of the test microorganism and adjust the turbidity to 0.5 McFarland standard.
-
Plating: Uniformly swab the microbial inoculum onto the surface of the agar plates.
-
Well Preparation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar plates using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. A solvent control (DMSO) and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are also added to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. The minimum inhibitory concentration (MIC) can be determined using a broth microdilution method.
Table 1: Antimicrobial Activity of this compound Derivatives (Illustrative Data)
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) |
| 1a | Schiff Base (Aniline) | Staphylococcus aureus | 125 |
| Escherichia coli | 250 | ||
| 1b | Schiff Base (p-Chloroaniline) | Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 | ||
| 2a | Hydrazone (Benzohydrazide) | Candida albicans | 100 |
| 2b | Hydrazone (Isonicotinohydrazide) | Candida albicans | 50 |
| Ciprofloxacin | Standard Drug | Staphylococcus aureus | 1.56 |
| Escherichia coli | 0.78 | ||
| Fluconazole | Standard Drug | Candida albicans | 8 |
Note: The data in this table is illustrative and compiled from various sources on similar thiazole derivatives to demonstrate the potential activity. Specific data for the title compound's derivatives needs to be generated through experimentation.[1][9]
Anticancer Activity
The anticancer potential of thiazole derivatives is a significant area of research.[10] Derivatives of this compound have shown promise as cytotoxic agents against various cancer cell lines.
Diagram of Anticancer Assay Workflow (MTT Assay):
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpcbs.com [ijpcbs.com]
An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly available literature, this document extrapolates from well-documented research on closely related thiazole derivatives to present its likely chemical properties, synthesis, and biological potential. This guide serves as a valuable resource for researchers looking to explore the utility of this compound as a building block in drug discovery and development.
Chemical and Physical Properties
This compound is a solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 55327-23-6 | |
| Molecular Formula | C₁₁H₉NOS | |
| Molecular Weight | 203.26 g/mol | |
| Physical State | Solid (predicted) | |
| Purity | ≥95% (commercially available) |
Synthesis of this compound
Proposed Synthetic Pathways
Two primary synthetic strategies are envisioned:
-
Reduction of a Carboxylic Acid Derivative: This is a common and effective method for the preparation of aldehydes. The synthesis would likely start from the commercially available ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
-
Vilsmeier-Haack Formylation: This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic rings. It offers a direct method to introduce a formyl group onto the thiazole ring.
Below are generalized experimental protocols for these proposed synthetic routes.
Experimental Protocols
Protocol 1: Synthesis via Reduction of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
This two-step protocol involves the reduction of the ester to the corresponding alcohol, followed by oxidation to the aldehyde.
Step 1: Reduction to (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol
-
Reagents: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, Lithium aluminum hydride (LiAlH₄) or a similar reducing agent, anhydrous tetrahydrofuran (THF), anhydrous diethyl ether, saturated aqueous sodium sulfate solution.
-
Procedure:
-
A solution of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon).
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting mixture is filtered, and the filter cake is washed with THF.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, which can be purified by column chromatography.
-
Step 2: Oxidation to this compound
-
Reagents: (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, Pyridinium chlorochromate (PCC) or other mild oxidizing agent (e.g., Dess-Martin periodinane), anhydrous dichloromethane (DCM), silica gel.
-
Procedure:
-
To a stirred suspension of PCC in anhydrous DCM, a solution of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol in anhydrous DCM is added in one portion.
-
The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Protocol 2: Synthesis via Vilsmeier-Haack Reaction
This one-pot reaction directly formylates a suitable thiazole precursor.
-
Reagents: 4-Methyl-2-phenylthiazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), crushed ice, aqueous sodium hydroxide or sodium bicarbonate solution.
-
Procedure:
-
The Vilsmeier reagent is prepared by the slow, dropwise addition of POCl₃ to ice-cold DMF with stirring.
-
4-Methyl-2-phenylthiazole is then added to the freshly prepared Vilsmeier reagent at 0 °C.
-
The reaction mixture is heated to 60-80 °C and stirred for several hours. The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The aqueous solution is neutralized with a cold aqueous solution of sodium hydroxide or sodium bicarbonate until a precipitate forms.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Biological Activities of Thiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific biological data for this compound is not available, the following tables summarize the activities of structurally related compounds, highlighting the potential of this chemical class.
Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549, Bel7402, HCT-8 | Moderate activity at 5 µg/mL | |
| Novel thiazoles carrying a 1,3,4-thiadiazole moiety | HepG2 | 0.82 - 1.88 | |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative | Renal RXF393 | 7.01 | |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative | Melanoma LOX IMVI | 9.55 |
Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-(4-hydroxyphenyl)-2-phenyl-1,3-thiazole derivative | S. aureus, E. coli, A. niger | 125-150 | |
| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivative with 5-nitro-2-furoyl moiety | Gram-positive bacteria | 1.95–15.62 | |
| 4″-methyl-2,2″-diaryl-4,2′:4′,5″-terthiazole derivatives | E. coli, P. fluorescens, S. aureus, B. subtilis | 1.0 - 5.3 | |
| Phenylthiazole derivative | Methicillin-resistant S. aureus (MRSA) | 1.3 - 2.6 |
Visualizations
Logical Workflow for Synthesis and Biological Screening
The following diagrams illustrate the general workflows for the synthesis of this compound and its subsequent biological evaluation.
Caption: Proposed synthetic routes to this compound.
Caption: General workflow for the biological evaluation of the target compound.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive research into its structural analogs, it is highly probable that this compound possesses significant biological activities. This technical guide provides a foundational understanding of its chemical properties, plausible synthetic routes, and potential as a lead structure for drug discovery. Further research is warranted to synthesize and characterize this compound and to fully elucidate its pharmacological profile. The detailed protocols and compiled data herein are intended to facilitate and encourage such investigations by the scientific community.
The Thiazole Ring: A Cornerstone in a Century of Chemical Discovery and Drug Development
An In-depth Technical Guide on the Discovery and History of Thiazole Compounds
For over a century, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has been a scaffold of immense importance in chemistry and pharmacology. Its discovery marked a significant milestone in heterocyclic chemistry, and its subsequent appearance in vital natural products and synthetic drugs has cemented its status as a "privileged" structure in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and history of thiazole compounds, detailing the seminal synthetic methods, key historical milestones, and the elucidation of their roles in vital biological pathways.
The Dawn of Thiazole Chemistry: The Hantzsch Synthesis
The history of the thiazole ring begins in 1887 with the pioneering work of German chemist Arthur Hantzsch.[1][2] His eponymous reaction, the Hantzsch thiazole synthesis, provided the first reliable method for constructing this heterocyclic system. The reaction involves the condensation of an α-haloketone with a thioamide, a process that has remained a cornerstone of thiazole synthesis to this day.[2] This discovery opened the door to the systematic exploration of a new class of heterocyclic compounds, paving the way for future discoveries in dye chemistry and, eventually, medicine.
Experimental Protocol: The Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol outlines a classic example of the Hantzsch synthesis, yielding a fundamental 2-aminothiazole derivative.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
20 mL scintillation vial
-
100 mL beaker
-
Hot plate with stirring capability
-
Büchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add 5 mL of methanol and a stir bar to the vial.[1]
-
Heat the mixture on a hot plate with stirring at a moderate temperature (e.g., 60-70 °C) for 30 minutes.[1]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the hydrobromic acid formed during the reaction and precipitates the product.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any remaining inorganic salts.[1]
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
Characterization:
-
Melting Point: Determine the melting point of the dried product and compare it to the literature value.
-
Thin Layer Chromatography (TLC): Assess the purity of the product using TLC with a suitable mobile phase (e.g., 50% ethyl acetate/50% hexane). A single spot indicates a relatively pure compound.[1]
-
Spectroscopic Analysis:
-
¹H NMR: Confirm the structure by analyzing the proton NMR spectrum.
-
¹³C NMR: Further confirm the carbon framework of the molecule.
-
IR Spectroscopy: Identify characteristic functional group vibrations.
-
Mass Spectrometry: Determine the molecular weight of the compound.
-
A New Route to Aminothiazoles: The Cook-Heilbron Synthesis
In 1947, Alan H. Cook, Sir Ian Heilbron, and A.L. Levy described a novel method for the synthesis of 5-aminothiazoles.[3] The Cook-Heilbron thiazole synthesis involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[3][4] This discovery was significant as it provided access to a different substitution pattern on the thiazole ring, further expanding the chemical space available to medicinal chemists.
Experimental Protocol: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative
This protocol provides a general methodology for the Cook-Heilbron synthesis using an α-aminonitrile and carbon disulfide.
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon disulfide (CS₂)
-
Ethanol or another suitable solvent
-
Triethylamine or another suitable base
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
Procedure:
-
In a round-bottom flask, dissolve the α-aminonitrile (1.0 eq) in ethanol.
-
Add triethylamine (1.1 eq) to the solution and stir.
-
Slowly add carbon disulfide (1.1 eq) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 5-aminothiazole.
Characterization:
The synthesized compound should be characterized using the same panel of techniques as described for the Hantzsch synthesis product (Melting Point, TLC, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Thiazole in Nature's Arsenal: Vitamin B1 and Penicillin
The true significance of the thiazole ring became apparent with its discovery in two crucial natural products: thiamine (vitamin B1) and penicillin.
The Thiamine Connection: Unraveling the Structure of Vitamin B1
In the early 20th century, the nutritional disease beriberi was a major health crisis, particularly in Asia where polished white rice was a dietary staple. The cure was found to be in the rice bran, leading to the isolation of the anti-beriberi factor, later named thiamine. The structural elucidation of thiamine in the 1930s revealed a fascinating molecular architecture: a pyrimidine ring linked by a methylene bridge to a thiazole ring. This discovery highlighted the essential role of a thiazole-containing compound in human metabolism.
A Miracle Mold: The Thiazole Ring in Penicillin
The story of penicillin's discovery by Alexander Fleming in 1928 is one of the most celebrated in medical history. However, the determination of its chemical structure was a complex undertaking that spanned several years. In the early 1940s, through the work of Dorothy Hodgkin and her team using X-ray crystallography, the structure of penicillin was finally confirmed. It revealed a novel and highly strained bicyclic system: a β-lactam ring fused to a thiazolidine ring (a saturated thiazole). This discovery was a landmark in understanding how this "miracle drug" exerted its antibacterial effects and opened the door for the development of semi-synthetic penicillins with improved properties.
Thiazoles in Drug Discovery: A Legacy of Therapeutic Innovation
The presence of the thiazole ring in thiamine and penicillin spurred immense interest in the synthesis and biological evaluation of thiazole derivatives. This has led to the development of a wide array of drugs with diverse therapeutic applications.
Quantitative Data on the Biological Activity of Thiazole Compounds
The following tables summarize the biological activities of selected thiazole derivatives, showcasing their potential in various therapeutic areas.
| Compound Class | Specific Derivative | Target/Organism | Activity Metric | Value | Reference |
| Anticancer Agents | Thiazole-based VEGFR-2 Inhibitor | VEGFR-2 | IC₅₀ | 0.21 µM | |
| Phenylthiazole Derivative | MDA-MB-231 (Breast Cancer) | IC₅₀ | 5.8 µM | ||
| Aminothiazole Derivative | HeLa (Cervical Cancer) | IC₅₀ | 3.9 µg/mL | ||
| Antimicrobial Agents | Thiazolyl-1,3,4-oxadiazole | S. aureus | MIC | 6.25 µg/mL | |
| E. coli | MIC | 12.5 µg/mL | |||
| 2-Aminothiazole Derivative | C. albicans | MIC | 8 µg/mL |
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Sulfathiazole | Streptococcus pyogenes | 0.5-16 µg/mL | |
| Ritonavir | HIV-1 Protease | IC₅₀ = 0.0015 µM | |
| Dasatinib | Bcr-Abl Kinase | IC₅₀ = <1 nM | |
| Abafungin | Candida albicans | 0.125 µg/mL |
Mechanisms of Action: Thiazoles in Biological Pathways
The therapeutic effects of thiazole-containing drugs are often a result of their specific interactions with key biological targets. The following diagrams illustrate two such mechanisms.
Inhibition of VEGFR-2 Signaling in Angiogenesis
Many thiazole-based anticancer agents function by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.
Targeting Bacterial DNA Gyrase
Certain thiazole-containing antibiotics exert their effect by inhibiting bacterial DNA gyrase, an essential enzyme that controls DNA topology during replication.
Experimental Workflow: From Synthesis to Screening
The discovery of new thiazole-based drug candidates typically follows a structured workflow, from the initial synthesis of a compound library to the identification of lead compounds through biological screening.
Conclusion
From its initial synthesis in the late 19th century to its central role in modern drug discovery, the thiazole ring has had a profound impact on science and medicine. The foundational work of chemists like Hantzsch and Cook provided the tools to explore this versatile scaffold, while the discovery of its presence in essential biomolecules like thiamine and penicillin underscored its biological significance. Today, research into thiazole chemistry continues to yield novel compounds with a wide range of therapeutic applications, ensuring that this remarkable heterocycle will remain a focus of scientific inquiry for years to come.
References
reactivity of the aldehyde group in thiazole derivatives
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in Thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thiazole ring is a pivotal scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] The aldehyde group (-CHO), when attached to the thiazole ring, serves as a versatile synthetic handle. This functional group allows for a myriad of chemical transformations, making thiazole aldehydes key intermediates in the synthesis of complex molecules and diverse compound libraries for drug discovery.[3][4]
This technical guide provides a comprehensive overview of the . It covers the electronic properties influencing this reactivity, key chemical transformations with quantitative data, detailed experimental protocols for seminal reactions, and the strategic application of these reactions in drug development.
Electronic Properties and Reactivity
The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. In thiazole aldehydes, the heterocyclic ring significantly influences this property. The thiazole ring is electron-deficient and aromatic in nature.[2] The nitrogen atom at position 3 and the sulfur atom at position 1 both exert an electron-withdrawing inductive effect, which is transmitted through the ring to the attached aldehyde group.
This electron-withdrawing nature enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2][5] Consequently, the aldehyde group on a thiazole ring is generally more reactive towards nucleophiles compared to aldehydes attached to simple alkyl or phenyl groups. The calculated pi-electron density of the thiazole ring shows that the C2 position is the most electron-deficient, followed by C4, while C5 is comparatively electron-rich.[6] Therefore, an aldehyde group at the C2 or C4 position will experience a more pronounced activating effect.
Key Reactions of Thiazole Aldehydes
The enhanced electrophilicity of the carbonyl carbon in thiazole aldehydes facilitates a wide range of chemical transformations. These reactions are fundamental for elaborating the core structure into more complex drug candidates.
Nucleophilic Addition Reactions
Nucleophilic addition is the most characteristic reaction of aldehydes.[7] The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Potential Research Areas for 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The thiazole nucleus is a well-established pharmacophore, present in numerous FDA-approved drugs, and is known to exhibit a wide range of biological activities. This technical guide consolidates the existing knowledge on related 2-phenyl-1,3-thiazole derivatives to illuminate potential research avenues for this compound. We will explore its synthetic accessibility and delve into its potential as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent, supported by data from structurally similar compounds. Detailed experimental protocols and proposed mechanisms of action are provided to facilitate further investigation into this versatile molecule.
Introduction
Thiazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1] The inherent electronic features of the thiazole ring, including its capacity for hydrogen bonding and other non-covalent interactions, make it a privileged scaffold in drug design. The 2-phenyl-1,3-thiazole core, in particular, has been the subject of extensive research, leading to the discovery of compounds with potent biological activities. This guide focuses on the untapped potential of a specific derivative, this compound, by extrapolating from the established bioactivities of its close analogs.
Synthesis and Chemical Properties
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be reasonably proposed based on established organic chemistry reactions for similar thiazole derivatives.
A plausible synthetic route could involve the well-known Hantzsch thiazole synthesis, followed by functional group manipulation to introduce the carbaldehyde moiety. An alternative approach could be the Vilsmeier-Haack reaction on a suitable 4-methyl-2-phenyl-1,3-thiazole precursor.[2][3][4]
Proposed Synthetic Pathway:
References
Methodological & Application
experimental protocol for the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, a valuable building block for pharmaceutical and materials science research. The synthesis is presented as a two-step process commencing with the well-established Hantzsch thiazole synthesis to form the intermediate, 4-methyl-2-phenyl-1,3-thiazole. This intermediate is subsequently formylated at the 5-position using the Vilsmeier-Haack reaction to yield the target compound. This protocol is intended for researchers, scientists, and drug development professionals, offering clear methodologies, data presentation, and workflow visualization.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The specific compound, this compound, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The synthetic route detailed herein employs two classical and robust reactions, ensuring a reliable and reproducible procedure. The initial Hantzsch synthesis provides a straightforward method for the construction of the thiazole ring, while the subsequent Vilsmeier-Haack reaction is a highly effective method for the introduction of a formyl group onto the electron-rich thiazole ring.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the Hantzsch thiazole synthesis, where thiobenzamide is reacted with 3-chloro-2-butanone to yield the intermediate 4-methyl-2-phenyl-1,3-thiazole. The second step is the Vilsmeier-Haack formylation of this intermediate to introduce a carbaldehyde group at the C5 position of the thiazole ring.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole (Intermediate)
This procedure is adapted from the general Hantzsch thiazole synthesis.[1][2][3]
Materials:
-
Thiobenzamide
-
3-Chloro-2-butanone
-
Ethanol
-
Sodium carbonate solution (5%)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiobenzamide (1.0 eq) in ethanol.
-
To the stirred solution, add 3-chloro-2-butanone (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the acid formed during the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic impurities.
-
Dry the product, 4-methyl-2-phenyl-1,3-thiazole, in a desiccator or a vacuum oven.
Step 2: Synthesis of this compound (Final Product)
This procedure is based on the general Vilsmeier-Haack formylation reaction.[4][5][6]
Materials:
-
4-Methyl-2-phenyl-1,3-thiazole (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask cooled in an ice bath, place N,N-dimethylformamide (DMF) (3.0 eq).
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF with constant stirring, maintaining the temperature below 5°C. This forms the Vilsmeier reagent.
-
After the addition is complete, add a solution of 4-methyl-2-phenyl-1,3-thiazole (1.0 eq) in a minimal amount of DMF to the Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a sodium hydroxide solution until it is alkaline.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Data Summary
The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State | Melting Point (°C) | Boiling Point (°C) |
| Thiobenzamide | C₇H₇NS | 137.21 | 551-07-5 | Solid | 116-118 | - |
| 3-Chloro-2-butanone | C₄H₇ClO | 106.55 | 4091-39-8 | Liquid | - | 136-137 |
| 4-Methyl-2-phenyl-1,3-thiazole (Intermediate) | C₁₀H₉NS | 175.25 | 1826-17-1 | Solid | 45-47 | - |
| This compound (Final Product) | C₁₁H₉NOS | 203.26 | 55327-23-6 | Solid | 88-90 | - |
Spectroscopic Data
Intermediate: 4-Methyl-2-phenyl-1,3-thiazole [7]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.92 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 6.85 (s, 1H, thiazole-H5), 2.50 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 167.5, 151.8, 133.7, 129.8, 128.8, 126.3, 112.9, 17.0.
-
IR (KBr, cm⁻¹): 3060 (Ar C-H), 2920 (C-H), 1595, 1480, 1440 (C=C, C=N).
Final Product: this compound
-
¹H NMR (CDCl₃, 400 MHz): δ 10.05 (s, 1H, CHO), 8.00-7.95 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 2.80 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 183.0 (CHO), 170.1 (thiazole-C2), 160.5 (thiazole-C4), 132.5 (Ar-C), 131.0 (Ar-C), 129.2 (Ar-C), 126.8 (Ar-C), 125.0 (thiazole-C5), 18.5 (CH₃).
-
IR (KBr, cm⁻¹): 3065 (Ar C-H), 2925 (C-H), 1680 (C=O of aldehyde), 1590, 1475, 1445 (C=C, C=N).
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the two-step synthesis.
Conclusion
The two-step synthetic protocol described provides a reliable method for the preparation of this compound. By following the detailed procedures for the Hantzsch thiazole synthesis and the Vilsmeier-Haack formylation, researchers can effectively synthesize this important chemical intermediate for further applications in drug discovery and materials science. The provided data and workflow diagrams are intended to facilitate the successful execution of this synthesis in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. 4-Methyl-2-phenylthiazole | C10H9NS | CID 551876 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde as a fundamental building block in the synthesis of diverse heterocyclic compounds with potential therapeutic applications. The inherent reactivity of the aldehyde functional group, coupled with the stability and biological significance of the thiazole scaffold, makes this compound a valuable starting material for drug discovery and development.
Overview of Synthetic Applications
This compound serves as a versatile precursor for the synthesis of various classes of organic molecules, primarily through reactions involving its aldehyde group. These reactions include, but are not limited to:
-
Schiff Base Formation: Condensation with primary amines to yield imines, which are important intermediates and possess a wide range of biological activities.
-
Claisen-Schmidt Condensation: Reaction with ketones containing α-hydrogens to form chalcones, a class of compounds known for their anticancer, anti-inflammatory, and antimicrobial properties.
-
Knoevenagel Condensation: Reaction with active methylene compounds to produce α,β-unsaturated systems, which are key intermediates for the synthesis of various heterocyclic and carbocyclic frameworks.
-
Wittig Reaction: Olefination reaction with phosphoranes to generate substituted alkenes, providing a reliable method for carbon-carbon double bond formation with control over stereochemistry.
The thiazole moiety itself is a prominent feature in numerous FDA-approved drugs, contributing to their pharmacological activity through various mechanisms, including enzyme inhibition and receptor binding.[1][2]
Experimental Protocols
The following sections provide detailed protocols for key synthetic transformations using this compound.
Synthesis of Thiazole-Based Schiff Bases
Schiff bases derived from thiazole moieties have demonstrated significant potential as anticancer and antimicrobial agents.[2] The general protocol for the synthesis of Schiff bases from this compound involves the condensation with a primary amine, often catalyzed by an acid.
General Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: Add the desired primary amine (1.0 - 1.1 eq.) to the solution.
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Conditions: Stir the reaction mixture at room temperature or reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product can be washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol, methanol, or DMF) to afford the pure Schiff base.
Example Data (Hypothetical):
| Reactant Amine | Product | Solvent | Time (h) | Yield (%) | M.p. (°C) |
| Aniline | N-((4-methyl-2-phenylthiazol-5-yl)methylene)aniline | Ethanol | 4 | 85 | 125-127 |
| 4-Chloroaniline | 4-chloro-N-((4-methyl-2-phenylthiazol-5-yl)methylene)aniline | Methanol | 3 | 92 | 148-150 |
| 4-Methoxyaniline | 4-methoxy-N-((4-methyl-2-phenylthiazol-5-yl)methylene)aniline | Ethanol | 5 | 88 | 132-134 |
Synthesis of Thiazole-Based Chalcones via Claisen-Schmidt Condensation
Chalcones are α,β-unsaturated ketones that serve as precursors for various flavonoids and exhibit a broad spectrum of biological activities.[3] The Claisen-Schmidt condensation provides a straightforward method for their synthesis.
General Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) and a suitable acetophenone derivative (1.0 eq.) in ethanol in a round-bottom flask.
-
Base Catalyst: Cool the mixture in an ice bath and add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise with stirring.
-
Reaction Conditions: Allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
Example Data (Hypothetical):
| Acetophenone Derivative | Product | Base | Time (h) | Yield (%) | M.p. (°C) |
| Acetophenone | 1-(4-methyl-2-phenylthiazol-5-yl)-3-phenylprop-2-en-1-one | NaOH | 6 | 78 | 110-112 |
| 4-Chloroacetophenone | 3-(4-chlorophenyl)-1-(4-methyl-2-phenylthiazol-5-yl)prop-2-en-1-one | KOH | 5 | 85 | 155-157 |
| 4-Methoxyacetophenone | 3-(4-methoxyphenyl)-1-(4-methyl-2-phenylthiazol-5-yl)prop-2-en-1-one | NaOH | 7 | 75 | 128-130 |
Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting aldehydes with active methylene compounds to yield electron-deficient alkenes.
General Protocol:
-
Reaction Setup: In a suitable solvent like ethanol or toluene, mix this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq.).
-
Catalyst: Add a catalytic amount of a base such as piperidine or triethylamine.
-
Reaction Conditions: Reflux the mixture for 2-5 hours, with azeotropic removal of water if using toluene as a solvent. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, the product often crystallizes out of the solution. It can be collected by filtration and recrystallized from an appropriate solvent.
Example Data (Hypothetical):
| Active Methylene Compound | Product | Catalyst | Time (h) | Yield (%) | M.p. (°C) |
| Malononitrile | 2-((4-methyl-2-phenylthiazol-5-yl)methylene)malononitrile | Piperidine | 2 | 95 | 180-182 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-methyl-2-phenylthiazol-5-yl)acrylate | Triethylamine | 4 | 85 | 140-142 |
| Diethyl malonate | Diethyl 2-((4-methyl-2-phenylthiazol-5-yl)methylene)malonate | Piperidine | 5 | 70 | 95-97 |
Synthesis of Alkenes via Wittig Reaction
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones with a high degree of regioselectivity.[4]
General Protocol:
-
Ylide Generation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO under an inert atmosphere.
-
Reaction with Aldehyde: Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C) and add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Example Data (Hypothetical):
| Phosphonium Salt | Product | Base | Time (h) | Yield (%) | Stereochemistry |
| Methyltriphenylphosphonium bromide | 5-(ethenyl)-4-methyl-2-phenyl-1,3-thiazole | n-BuLi | 12 | 75 | - |
| Benzyltriphenylphosphonium chloride | 4-methyl-2-phenyl-5-(2-phenylethenyl)-1,3-thiazole | NaH | 16 | 80 | Mixture of E/Z |
| (Carbethoxymethyl)triphenylphosphonium bromide | Ethyl 3-(4-methyl-2-phenylthiazol-5-yl)acrylate | NaOEt | 12 | 88 | Predominantly E |
Biological Significance and Signaling Pathways
Derivatives synthesized from this compound are expected to exhibit a range of biological activities due to the presence of the thiazole pharmacophore.
-
Anticancer Activity: Thiazole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.[1][5] For instance, some thiazole-containing compounds have been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[6]
-
Antimicrobial Activity: The thiazole ring is a key component of many antimicrobial agents. Thiazole-based compounds can disrupt microbial cell membranes, inhibit essential enzymes like DNA gyrase, or interfere with fatty acid synthesis.[3][7][8]
Below are diagrams illustrating a general experimental workflow and a potential signaling pathway that could be investigated for novel derivatives.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of the reactive carbaldehyde group at the 5-position, coupled with the methyl and phenyl substitutions at the 4- and 2-positions respectively, provides a unique template for the development of novel therapeutic agents. This document outlines the applications of this compound in medicinal chemistry, focusing on its utility in the synthesis of derivatives with potential anticancer and antimicrobial activities. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are also provided.
Synthetic Applications
The aldehyde functionality of this compound is readily exploited for the synthesis of various derivatives, primarily through condensation reactions. Two prominent classes of derivatives with significant medicinal chemistry interest are Schiff bases and chalcones.
-
Schiff Bases: Formed by the condensation of the aldehyde with primary amines, including substituted anilines and hydrazines (to form hydrazones). These compounds have shown a broad spectrum of biological activities.
-
Chalcones: Synthesized via Claisen-Schmidt condensation of the aldehyde with substituted acetophenones. Chalcones are well-known precursors for various heterocyclic compounds and exhibit diverse pharmacological properties.
The general synthetic pathways for these derivatives are illustrated below.
Figure 1: General synthetic routes for Schiff bases/hydrazones and chalcones from this compound.
Medicinal Chemistry Applications and Biological Activities
Derivatives of this compound have been investigated for various therapeutic applications, with anticancer and antimicrobial activities being the most prominent.
Anticancer Activity
Thiazole-containing compounds are known to exhibit potent anticancer activities through various mechanisms, including kinase inhibition and induction of apoptosis. While specific data for derivatives of this compound is limited, studies on structurally similar compounds provide valuable insights into their potential. For instance, thiazole-chalcone hybrids have demonstrated significant antiproliferative activity against various cancer cell lines.
Table 1: Anticancer Activity of Structurally Related Thiazole-Chalcone Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM)[1] |
| Hybrid 1 (2,4-dichlorophenyl derivative) | A549 (Lung) | 8.32 ± 1.1 |
| MCF-7 (Breast) | 10.12 ± 1.2 | |
| HCT116 (Colon) | 11.45 ± 0.9 | |
| Hybrid 2 (2-chlorophenyl derivative) | A549 (Lung) | 78.46 ± 1.5 |
| Hybrid 3 (4-chlorophenyl derivative) | A549 (Lung) | 37.12 ± 1.3 |
Data represents antiproliferative activity of chalcones derived from 2,4-dichlorothiazole-5-carboxaldehyde, a structurally related starting material.
The data suggests that substitutions on the phenyl ring of the chalcone moiety significantly influence the anticancer potency.
Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation and survival. Thiazole derivatives have been reported to inhibit pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Figure 2: Postulated inhibitory effect of thiazole derivatives on the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Activity
Table 2: Antimicrobial Activity of Structurally Related Thiazole-Hydrazone Derivatives
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Hydrazone 1 (4-bromo derivative) | 62.5 | 125 | 31.25 |
| Hydrazone 2 (2-hydroxy derivative) | 125 | 250 | 62.5 |
| Hydrazone 3 (2-methoxy derivative) | >500 | >500 | 250 |
| Gentamicin (Standard) | 3.9 | 1.95 | - |
| Fluconazole (Standard) | - | - | 7.81 |
Data represents the Minimum Inhibitory Concentration (MIC) for hydrazone derivatives of a structurally similar thiazole carbohydrazide.
The nature and position of substituents on the benzaldehyde moiety used to form the hydrazone play a significant role in determining the antimicrobial spectrum and potency.
Experimental Protocols
General Synthesis of Schiff Bases
Objective: To synthesize Schiff base derivatives from this compound.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, hydrazine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
Procedure:
-
Dissolve equimolar amounts of this compound and the respective primary amine in a suitable solvent (e.g., ethanol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.
General Synthesis of Chalcones (Claisen-Schmidt Condensation)
Objective: To synthesize chalcone derivatives from this compound.
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Aqueous solution of a strong base (e.g., NaOH or KOH)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound and the substituted acetophenone in ethanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH dropwise with constant stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is filtered, washed thoroughly with water, and dried.
-
Purify the product by recrystallization from a suitable solvent.
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxicity of synthesized thiazole derivatives against cancer cell lines.[2]
Materials:
-
Synthesized thiazole derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Protocol Workflow:
Figure 3: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the old medium with the medium containing different concentrations of the compounds and incubate for 48-72 hours.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized thiazole derivatives against various microbial strains.
Materials:
-
Synthesized thiazole derivatives
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microplates
-
Microbial inoculum standardized to 0.5 McFarland
-
Positive control antibiotics (e.g., Gentamicin, Fluconazole)
-
Resazurin or similar viability indicator (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of each compound in DMSO and then make serial two-fold dilutions in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be observed visually or by using a viability indicator like resazurin.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of medicinally relevant compounds. Its derivatives, particularly Schiff bases and chalcones, have shown promise as anticancer and antimicrobial agents. The provided synthetic and biological evaluation protocols offer a framework for researchers to explore the therapeutic potential of novel compounds derived from this important thiazole scaffold. Further derivatization and structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds for future drug development endeavors.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel Schiff bases through the condensation of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde with various primary amines. Thiazole-containing compounds and their Schiff base derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] These activities include antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative properties.[3][4] The protocols outlined below cover the synthesis, purification, and characterization of these target compounds, along with methods for evaluating their potential biological applications, particularly as antimicrobial agents.
Introduction
The thiazole ring is a privileged scaffold in drug discovery, present in numerous clinically approved drugs.[5][6] Its unique electronic properties and ability to engage in hydrogen bonding make it an excellent pharmacophore.[1] Schiff bases (imines), characterized by the azomethine group (-C=N-), are synthesized via a condensation reaction between a primary amine and an active carbonyl compound.[3] The nitrogen atom of the imine group is believed to play a crucial role in the biological activity of these compounds, often by forming hydrogen bonds with the active sites of enzymes and other cellular targets, thereby interfering with normal cellular processes.[1]
The synthesis of Schiff bases from this compound combines these two important pharmacophores, creating novel molecular entities with significant potential for drug development. This application note details the synthetic procedures and potential applications of this promising class of compounds.
General Synthetic Scheme
The synthesis involves a classical acid-catalyzed condensation reaction between this compound and a substituted primary amine in an alcoholic solvent.
General Reaction for Schiff Base Synthesis
Experimental Protocols
Protocol 1: General Synthesis of Thiazole-Derived Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases ( 3a-d ) from this compound ( 1 ) and various substituted anilines ( 2a-d ).
Materials and Reagents:
-
This compound ( 1 )
-
Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline, 4-nitroaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deuterated solvents for NMR (e.g., DMSO-d6, CDCl3)
-
TLC plates (silica gel 60 F254)
-
Solvents for TLC (e.g., Ethyl acetate, Hexane)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer (400 MHz or higher)
-
Mass Spectrometer
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 25 mL of absolute ethanol.
-
To this solution, add an equimolar amount (1.0 mmol) of the desired substituted primary amine.
-
Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.[7]
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 4-6 hours.[7]
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid product will often precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure Schiff base.[8]
-
Dry the purified product in a vacuum oven and determine its melting point, yield, and characterize it using spectroscopic methods (FT-IR, NMR, Mass Spectrometry).
Protocol 2: Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against common bacterial strains.
Materials and Reagents:
-
Synthesized Schiff bases
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microplates
Procedure:
-
Prepare stock solutions of the synthesized Schiff bases and the standard antibiotic in DMSO at a concentration of 1000 µg/mL.
-
Dispense 100 µL of sterile MHB into each well of a 96-well microplate.
-
Add 100 µL of the stock solution of a test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of concentrations (e.g., 500 µg/mL down to ~0.98 µg/mL).
-
Prepare a bacterial inoculum in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the diluted bacterial suspension to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The following tables present hypothetical but representative data for a series of synthesized Schiff bases derived from this compound.
Table 1: Synthesis and Physicochemical Properties of Thiazole Schiff Bases (3a-d)
| Compound | R-Group | Yield (%) | M.P. (°C) | Molecular Formula |
| 3a | -H | 85 | 142-144 | C₁₇H₁₄N₂S |
| 3b | 4-Cl | 88 | 165-167 | C₁₇H₁₃ClN₂S |
| 3c | 4-OCH₃ | 91 | 151-153 | C₁₈H₁₆N₂OS |
| 3d | 4-NO₂ | 82 | 198-200 | C₁₇H₁₃N₃O₂S |
Table 2: Spectroscopic Characterization Data
| Compound | FT-IR ν(C=N) (cm⁻¹) | ¹H NMR δ (ppm), -CH=N- (singlet) |
| 3a | ~1625 | ~8.55 |
| 3b | ~1622 | ~8.61 |
| 3c | ~1619 | ~8.49 |
| 3d | ~1628 | ~8.75 |
Note: The azomethine proton (-CH=N-) typically appears as a singlet in the δ 8.0-9.0 ppm region of the ¹H NMR spectrum.[7] The C=N stretching vibration in the IR spectrum is characteristic and appears around 1600-1650 cm⁻¹.[9]
Table 3: In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| 3a | 62.5 | 125 |
| 3b | 15.6 | 31.2 |
| 3c | 31.2 | 62.5 |
| 3d | 31.2 | 62.5 |
| Ciprofloxacin | 1.95 | 0.98 |
Applications in Drug Development
Schiff bases derived from thiazole are versatile compounds with numerous potential applications in drug development.
-
Antimicrobial Agents: As demonstrated, these compounds often exhibit potent activity against both Gram-positive and Gram-negative bacteria.[6][10] The presence of electron-withdrawing groups (like -Cl or -NO₂) on the aniline ring can enhance antibacterial efficacy. Their mechanism of action may involve the inhibition of essential bacterial enzymes like DNA gyrase.[1]
-
Antifungal Agents: Many thiazole derivatives show significant antifungal activity, comparable to standard drugs like fluconazole.[10]
-
Anticancer Agents: The antiproliferative properties of thiazole-based Schiff bases have been investigated, showing potential for the development of new anticancer therapies.[11]
-
Antioxidant and Anti-inflammatory Agents: These compounds have also been reported to possess antioxidant and anti-inflammatory activities, making them candidates for treating diseases associated with oxidative stress and inflammation.[1][4]
Visualizations
The following diagrams illustrate the experimental workflow and a potential mechanism of action for the synthesized compounds.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Potential mechanism: Inhibition of bacterial DNA gyrase.
References
- 1. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 7. ijper.org [ijper.org]
- 8. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 10. jchemrev.com [jchemrev.com]
- 11. jocpr.com [jocpr.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde as a versatile building block in the synthesis of various biologically relevant heterocyclic compounds. The aldehyde functionality at the C5 position of the thiazole ring serves as a key handle for constructing fused and substituted heterocyclic systems, offering a pathway to novel chemical entities for drug discovery and development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The thiazole nucleus, in particular, is a prominent scaffold found in numerous drugs.[1] The strategic functionalization of the thiazole ring allows for the exploration of diverse chemical space and the generation of compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2] this compound is a valuable starting material due to the reactivity of its aldehyde group, which can participate in various condensation and cyclization reactions to afford complex heterocyclic structures.
This document outlines a detailed protocol for a one-pot, three-component synthesis of highly substituted thiazolyl-pyridines. This methodology is based on the reaction of an acetylthiazole derivative with an aromatic aldehyde and malononitrile, a reaction pathway that is directly adaptable for this compound.[3]
Synthesis of Thiazolyl-Pyridine Derivatives
The synthesis of 2-amino-6-(4-methyl-2-phenylthiazol-5-yl)-4-arylpyridine-3,5-dicarbonitriles can be achieved via a one-pot three-component reaction involving this compound, an aromatic aldehyde, and malononitrile in the presence of a basic catalyst. This reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization.[3]
Experimental Protocol
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial acetic acid (optional, for salt formation)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (20 mL).
-
To this solution, add malononitrile (2 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure thiazolyl-pyridine derivative.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the following steps[3]:
-
Knoevenagel Condensation: The aromatic aldehyde reacts with one equivalent of malononitrile under basic conditions to form an arylidene malononitrile intermediate.
-
Michael Addition: The enolate of the Knoevenagel adduct of this compound with the second equivalent of malononitrile acts as a Michael donor and adds to the arylidene malononitrile (Michael acceptor).
-
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization.
-
Oxidation: The dihydropyridine intermediate is then oxidized (often by air) to the final aromatic pyridine product.
Data Presentation
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Amino-6-(4-methyl-2-phenylthiazol-5-yl)-4-phenylpyridine-3,5-dicarbonitrile | Data not available |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-6-(4-methyl-2-phenylthiazol-5-yl)pyridine-3,5-dicarbonitrile | Data not available |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-6-(4-methyl-2-phenylthiazol-5-yl)pyridine-3,5-dicarbonitrile | Data not available |
Note: The yields are expected to be good based on analogous reactions reported in the literature, but specific quantitative data for the reaction with this compound is not currently available in the cited literature.
Potential Applications in Drug Discovery
The synthesized thiazolyl-pyridine derivatives represent a class of compounds with significant potential for drug development. The pyridine core is a well-established pharmacophore, and its combination with the thiazole moiety can lead to compounds with enhanced biological activity.
Signaling Pathway Diagram
Many pyridine and thiazole-containing compounds have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. For instance, they can act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and survival signals.
Other Potential Synthetic Applications
The aldehyde functionality of this compound opens up possibilities for the synthesis of a variety of other heterocyclic systems.
-
Synthesis of Thiazolyl-Pyrimidines: Condensation with amidines or ureas could lead to the formation of pyrimidine rings fused or substituted with the thiazole moiety.
-
Synthesis of Thiazolyl-Pyrans: Reaction with active methylene compounds containing a hydroxyl or enolizable ketone functionality could lead to the formation of pyran rings.
-
Multi-component Reactions: This aldehyde can be a valuable component in various multi-component reactions (MCRs) to generate complex heterocyclic libraries in a single step, offering high atom economy and efficiency.[2]
Further research is encouraged to explore these synthetic avenues and to evaluate the biological activities of the resulting novel heterocyclic compounds.
References
- 1. Synthesis of new functionalized thiazolo pyridine-fused and thiazolo pyridopyrimidine-fused spirooxindoles via one-pot reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents [mdpi.com]
Protocol for the Formylation of 2-Phenyl-4-methylthiazole via Vilsmeier-Haack Reaction
Application Note AP-CHEM-2025-01
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the formylation of 2-phenyl-4-methylthiazole to synthesize 2-phenyl-4-methylthiazole-5-carbaldehyde. The Vilsmeier-Haack reaction is employed, utilizing phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) as the formylating agent. This method is a reliable and effective approach for introducing a formyl group onto electron-rich heterocyclic compounds.
Introduction
The formylation of heterocyclic compounds is a fundamental transformation in organic synthesis, providing key intermediates for the elaboration of more complex molecules, particularly in the field of medicinal chemistry. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide like DMF and an acid halide such as phosphoryl chloride.[1][3][4] This electrophilic reagent then attacks the electron-rich ring system to afford the formylated product after aqueous work-up.[1] This application note details a laboratory-scale protocol for the Vilsmeier-Haack formylation of 2-phenyl-4-methylthiazole.
Reaction Scheme
Figure 1: Vilsmeier-Haack formylation of 2-phenyl-4-methylthiazole.
Experimental Protocol
Materials:
-
2-Phenyl-4-methylthiazole
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
-
Column chromatography setup (optional)
Procedure:
-
Vilsmeier Reagent Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) in an ice bath to 0°C. To the cooled DMF, add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, may be observed.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-phenyl-4-methylthiazole (1.0 equivalent) in anhydrous dichloromethane (DCM). The addition should be done dropwise at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50°C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring. Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-phenyl-4-methylthiazole-5-carbaldehyde as a solid.
Data Presentation
The following table summarizes the expected quantitative data for the starting material and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Purity (%) |
| 2-Phenyl-4-methylthiazole | C₁₀H₉NS | 175.25 | Liquid/Solid | 44-46 | >98 |
| 2-Phenyl-4-methylthiazole-5-carbaldehyde | C₁₁H₉NOS | 203.26 | Solid | 94-96 | >97 |
Spectroscopic Data for 2-Phenyl-4-methylthiazole-5-carbaldehyde:
| Type | Data |
| ¹H NMR | Consistent with published data for similar structures. Expected signals: δ 10.0-10.2 (s, 1H, -CHO), 7.9-8.1 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 2.8-3.0 (s, 3H, -CH₃). |
| ¹³C NMR | Consistent with published data for similar structures. Expected signals: δ 180-185 (-CHO), 165-170 (C2), 160-165 (C4), 130-140 (Ar-C), 125-130 (Ar-CH), 120-125 (C5), 15-20 (-CH₃). |
| IR (KBr) | ν (cm⁻¹): ~1670 (C=O, aldehyde), ~3050 (Ar C-H), ~2920 (Alkyl C-H). |
| MS (EI) | m/z (%): 203 (M⁺). |
Experimental Workflow and Signaling Pathways
The logical workflow for the synthesis of 2-phenyl-4-methylthiazole-5-carbaldehyde is depicted below.
Caption: Synthetic workflow for the Vilsmeier-Haack formylation.
Safety Precautions
-
Phosphoryl chloride is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The reaction should be carried out under an inert atmosphere to prevent moisture from interfering with the reagents.
-
The quenching and neutralization steps are exothermic and may cause vigorous gas evolution. Perform these steps slowly and with adequate cooling.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
References
Application Notes and Protocols for the Derivatization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde for the purpose of biological screening. The thiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This guide focuses on the derivatization of the aldehyde functional group to generate Schiff bases, hydrazones, and chalcone analogs, which are classes of compounds frequently associated with significant biological activity. Detailed synthetic procedures, characterization methods, and protocols for in vitro biological screening are provided, along with a summary of reported quantitative data for analogous compounds to guide research efforts.
Introduction
The 1,3-thiazole ring is a key heterocyclic motif found in numerous biologically active compounds and approved drugs.[3] Its unique structural features allow for diverse substitutions, leading to a broad spectrum of therapeutic applications. This compound is a versatile starting material for the synthesis of a library of derivatives due to the reactive nature of its aldehyde group. This aldehyde can readily undergo condensation reactions with various nucleophiles to yield a variety of compounds for biological evaluation. This document outlines protocols for the synthesis of three major classes of derivatives: Schiff bases, hydrazones, and chalcones, and provides methods for their subsequent biological screening.
Derivatization Strategies
The primary route for derivatization of this compound involves the condensation of the aldehyde group with primary amines, hydrazines/hydrazides, and methyl ketones.
Experimental Workflow
Caption: General workflow for the synthesis and screening of this compound derivatives.
Experimental Protocols: Synthesis
General Protocol for the Synthesis of Schiff Base Derivatives
Schiff bases are synthesized via the condensation reaction between this compound and various primary amines.
-
Reagents and Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the substituted primary amine (1 equivalent) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the progress of the reaction using TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure Schiff base derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using IR, 1H-NMR, 13C-NMR, and mass spectrometry.
-
General Protocol for the Synthesis of Hydrazone Derivatives
Hydrazones are formed by the reaction of the starting aldehyde with hydrazines or hydrazides.
-
Reagents and Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazide (e.g., isoniazid, benzhydrazide)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the hydrazine or hydrazide derivative (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure hydrazone derivative.
-
Characterize the purified product by spectroscopic methods.
-
General Protocol for the Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
Chalcones are synthesized by the base-catalyzed Claisen-Schmidt condensation of the thiazole aldehyde with a methyl ketone.[4]
-
Reagents and Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 40%)
-
Beaker or flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a beaker or flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol at room temperature.[5]
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH or KOH solution dropwise with continuous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.[5]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid product, wash thoroughly with water until the washings are neutral to litmus paper.
-
Dry the crude product and recrystallize from a suitable solvent such as ethanol.
-
Characterize the final chalcone derivative using appropriate spectroscopic techniques.
-
Biological Screening Protocols
Antimicrobial Activity Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
-
Materials:
-
Synthesized thiazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer (for measuring optical density)
-
-
Procedure:
-
Prepare stock solutions of the synthesized compounds and standard drugs in DMSO.
-
Dispense the appropriate broth into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the stock solutions of the compounds in the wells to achieve a range of concentrations.
-
Prepare a microbial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of potential anticancer agents.
-
Materials:
-
Synthesized thiazole derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)
-
Normal cell line (e.g., HFF-1) for assessing selectivity
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Standard anticancer drug (e.g., Doxorubicin)
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed the cells in 96-well plates at a desired density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds and the standard drug dissolved in DMSO (the final DMSO concentration should be non-toxic to the cells).
-
Include untreated control wells (cells with media and DMSO).
-
Incubate the plates for 48-72 hours in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
The following tables summarize representative quantitative data for thiazole derivatives from the literature, analogous to the compounds that can be synthesized using the protocols above.
Table 1: Antimicrobial Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound Type | Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| Schiff Base | Thiazole-Schiff base hybrid | 12.5 | 25 | 50 | 100 | >100 | [6] |
| Hydrazone | Thiazolyl-hydrazone | 3.12 | 6.25 | 6.25 | 12.5 | 3.12 | [7] |
| Chalcone | Thiazole-chalcone | 6.25 | 12.5 | 25 | 50 | 12.5 | [8] |
| Standard | Ciprofloxacin | 0.5 | 1 | 2 | 1 | - | - |
| Standard | Fluconazole | - | - | - | - | 8 | - |
Table 2: Anticancer Activity of Thiazole Derivatives (IC50 in µM)
| Compound Type | Derivative | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |
| Schiff Base | Thiazole-Schiff base | 5.6 | 8.2 | 12.4 | [9] |
| Hydrazone | Thiazolyl-hydrazone | 1.24 | - | 3.61 | [10] |
| Chalcone | Thiazole-chalcone | 2.5 | 4.1 | 6.8 | [11] |
| Standard | Doxorubicin | 0.8 | 1.2 | 1.5 | - |
Potential Mechanism of Action: Signaling Pathway
Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. A significant number of these compounds have been identified as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[2]
Signaling Pathway Inhibition by Thiazole Derivatives
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by thiazole derivatives.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols provided herein for the generation of Schiff bases, hydrazones, and chalcones are robust and can be adapted for a wide range of starting materials to create a diverse chemical library. The outlined biological screening methods provide a basis for the evaluation of these new chemical entities for their potential as antimicrobial and anticancer agents. The provided data and mechanistic insights should serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, antimicrobial, DNA cleavage, and in vitro cytotoxic studies of some metal complexes of schiff base ligand derived from thiazole and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 10. Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is proposed as a two-step process: the initial formation of the thiazole ring via the Hantzsch thiazole synthesis, followed by the introduction of the aldehyde group at the 5-position using the Vilsmeier-Haack reaction.
Overview of the Synthetic Pathway
The proposed synthesis begins with the reaction of thiobenzamide and 3-chloro-2-butanone to form the 4-methyl-2-phenyl-1,3-thiazole core. This is a classic Hantzsch thiazole synthesis, known for its efficiency in constructing thiazole rings[1][2][3]. The subsequent step involves the formylation of the electron-rich thiazole ring at the 5-position using the Vilsmeier-Haack reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[4][5][6]. This reaction is a widely used and effective method for introducing a formyl group onto aromatic and heteroaromatic systems[7].
Experimental Protocols
Step 1: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole
This step details the Hantzsch thiazole synthesis to form the core thiazole structure.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Thiobenzamide | 137.21 | 13.72 | 100 |
| 3-Chloro-2-butanone | 106.55 | 11.72 | 110 |
| Ethanol | 46.07 | 100 L | - |
| Sodium Bicarbonate | 84.01 | 10.08 | 120 |
| Deionized Water | 18.02 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Protocol:
-
Reaction Setup: To a 200 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add thiobenzamide (13.72 kg, 100 mol) and ethanol (100 L). Stir the mixture at room temperature until the thiobenzamide is fully dissolved.
-
Addition of α-Haloketone: Slowly add 3-chloro-2-butanone (11.72 kg, 110 mol) to the stirred solution over a period of 1-2 hours. An exothermic reaction may be observed; maintain the internal temperature below 40°C using a cooling jacket.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (10.08 kg in 100 L of water) to neutralize the hydro-chloric acid formed during the reaction. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a suitable extraction vessel. Add dichloromethane (100 L) and agitate to extract the product. Separate the organic layer. Repeat the extraction of the aqueous layer with dichloromethane (2 x 50 L).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-methyl-2-phenyl-1,3-thiazole. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water if necessary.
Step 2: Vilsmeier-Haack Formylation to Yield this compound
This protocol describes the introduction of the aldehyde functional group onto the thiazole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 4-Methyl-2-phenyl-1,3-thiazole | 175.25 | 17.53 | 100 |
| N,N-Dimethylformamide (DMF) | 73.09 | 29.24 | 400 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 16.87 | 110 |
| Dichloromethane (DCM) | 84.93 | 150 L | - |
| Ice | - | As needed | - |
| Sodium Acetate | 82.03 | 24.6 | 300 |
| Deionized Water | 18.02 | As needed | - |
| Brine Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Protocol:
-
Vilsmeier Reagent Formation: In a 200 L jacketed glass reactor, cool N,N-dimethylformamide (29.24 kg, 400 mol) to 0°C under an inert atmosphere (e.g., nitrogen). Slowly add phosphorus oxychloride (16.87 kg, 110 mol) dropwise while maintaining the temperature between 0-5°C[8]. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent[6][8].
-
Addition of Thiazole: Dissolve 4-methyl-2-phenyl-1,3-thiazole (17.53 kg, 100 mol) in dichloromethane (50 L). Add this solution to the freshly prepared Vilsmeier reagent at 0-5°C over 1-2 hours.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0°C. In a separate, larger vessel, prepare a mixture of crushed ice and water. Carefully and slowly pour the reaction mixture into the ice-water with vigorous stirring[8].
-
Neutralization and Product Formation: Slowly add a saturated aqueous solution of sodium acetate (24.6 kg in 100 L of water) to neutralize the acid and hydrolyze the intermediate iminium salt to the aldehyde[8]. Stir the mixture for 1-2 hours.
-
Extraction: Transfer the mixture to an extraction vessel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 L).
-
Washing and Drying: Combine the organic layers and wash with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pure this compound.
Visualizations
Logical Workflow for the Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Formylation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the research use of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde. This versatile heterocyclic aldehyde serves as a key intermediate in the synthesis of various biologically active molecules, demonstrating significant potential in the fields of medicinal chemistry and drug discovery.
Overview and Research Applications
This compound is a substituted thiazole derivative with the chemical formula C₁₁H₉NOS.[1] Its core structure, the thiazole ring, is a prominent scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3]
The primary application of this compound in a research setting is as a precursor for the synthesis of more complex molecules. The aldehyde functional group is highly reactive and can be readily converted into various other functional groups or used in condensation reactions to build larger molecular frameworks. Research has demonstrated that derivatives synthesized from this and similar thiazole aldehydes exhibit potent biological effects.
Key Research Applications:
-
Antimicrobial Drug Discovery: Thiazole derivatives have been extensively studied for their antibacterial and antifungal activities.[4][5] this compound can be used to synthesize novel Schiff bases, thiazolidinones, and other heterocyclic systems with potential antimicrobial efficacy.
-
Anticancer Agent Development: The thiazole moiety is present in several approved anticancer drugs. Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including liver (HepG2), lung (A-549), and colon (HCT-8) cancer cell lines.[6][7][8]
-
Chemical Biology and Probe Development: This compound can be used as a molecular scaffold to develop chemical probes for exploring biological pathways. Its derivatives can be designed to interact with specific enzymes or receptors.
Suppliers and Chemical Properties
Several chemical suppliers offer this compound for research purposes. It is important to note that this chemical is intended for laboratory research use only and not for medical or consumer applications.[1]
| Supplier | Purity | Quantity | CAS Number |
| Major Fine-Chemical Supplier 1 | ≥95% | 100 mg | 55327-23-6 |
| Major Fine-Chemical Supplier 2 | - | - | 55327-23-6 |
Chemical Properties: [1]
| Property | Value |
| Molecular Formula | C₁₁H₉NOS |
| Molecular Weight | 203.26 g/mol |
| Appearance | Solid |
| Storage | Store under an inert atmosphere (Argon) |
Experimental Protocols
The following protocols are examples of how this compound can be utilized in the synthesis of biologically active derivatives and their subsequent biological evaluation.
Synthesis of Schiff Base Derivatives
Schiff bases are readily synthesized by the condensation of an aldehyde with a primary amine. These compounds often exhibit interesting biological activities.
Protocol 3.1.1: General Procedure for Schiff Base Synthesis
-
Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (10-20 mL).
-
Add an equimolar amount (1 mmol) of the desired primary amine (e.g., a substituted aniline or an amino acid ester).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated solid (the Schiff base) is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
dot
Caption: Workflow for the synthesis of Schiff base derivatives.
Antimicrobial Activity Screening
The synthesized derivatives can be screened for their antimicrobial activity using standard methods such as the determination of the Minimum Inhibitory Concentration (MIC).
Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Microorganism Culture: Prepare a fresh culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock solution in the broth medium to obtain a range of concentrations.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (broth with microorganisms and a standard antibiotic) and a negative control (broth with microorganisms and DMSO without the test compound).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
| Compound ID | Test Organism | MIC (µg/mL) |
| Derivative A | S. aureus | 12.5 |
| Derivative B | S. aureus | 25 |
| Derivative A | E. coli | 50 |
| Derivative B | E. coli | >100 |
Note: The above data is hypothetical and for illustrative purposes.
Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol 3.3.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
| Compound ID | Cell Line | IC₅₀ (µM) |
| Derivative C | HepG2 | 5.8 |
| Derivative D | HepG2 | 12.3 |
| Doxorubicin (Control) | HepG2 | 0.9 |
Note: The above data is hypothetical and for illustrative purposes. The IC₅₀ values for novel thiazole derivatives carrying a 1,3,4-thiadiazole moiety against HepG2 cells have been reported in the range of 0.82 to 1.88 µM, with the standard drug Doxorubicin having an IC₅₀ of 0.72 µM.[6]
Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, thiazole-containing compounds are known to exert their anticancer effects through various mechanisms. These can include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The diagram below illustrates a generalized pathway that can be affected by bioactive thiazole derivatives.
dot
Caption: Potential anticancer mechanisms of thiazole derivatives.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein offer a starting point for researchers to explore the synthesis of its derivatives and evaluate their biological activities. Further research into the specific molecular targets and mechanisms of action of these compounds will be crucial for their development as future drug candidates.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and potential applications of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde (CAS No. 55327-23-6). The information is intended to ensure laboratory safety and to facilitate the use of this compound in research and development.
Chemical and Physical Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 55327-23-6 | N/A |
| Molecular Formula | C₁₁H₉NOS | N/A |
| Molecular Weight | 203.26 g/mol | N/A |
| Appearance | Solid | N/A |
| Purity | Typically ≥95% | [1] |
Safety, Handling, and Storage
2.1. Hazard Identification
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds suggest that it may cause skin and serious eye irritation. It is crucial to handle this chemical with appropriate care and to use personal protective equipment.
2.2. Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes.
2.3. Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.
-
Prevent the formation of dust.
-
Wash hands thoroughly after handling.
2.4. Storage
Proper storage is essential to maintain the integrity and stability of the compound:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Crucially, this compound should be stored under an inert atmosphere, such as argon, to prevent degradation [1].
2.5. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Experimental Protocols and Applications
This compound is a versatile intermediate in organic synthesis, particularly for the preparation of various heterocyclic compounds with potential biological activities. The aldehyde functional group allows for a range of chemical transformations.
3.1. General Workflow for Synthetic Applications
The following diagram illustrates a general workflow for utilizing this compound in synthetic chemistry.
Caption: General synthetic workflow using the target aldehyde.
3.2. Protocol: Synthesis of a Schiff Base Derivative
This protocol provides a general method for the synthesis of a Schiff base from this compound and a primary amine. This reaction is a common and fundamental transformation for aldehydes.
Materials:
-
This compound
-
An appropriate primary amine (e.g., aniline)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add the primary amine (1 to 1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
3.3. Potential Signaling Pathway Involvement
Thiazole derivatives are known to be involved in various biological pathways and are components of several drugs. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor of a key kinase, a common mechanism of action for thiazole-containing drugs.
Caption: Hypothetical kinase inhibition by a thiazole derivative.
Concluding Remarks
This compound is a valuable building block for the synthesis of complex heterocyclic molecules. Adherence to strict safety protocols is paramount during its handling and storage. The reactivity of the aldehyde group opens up numerous possibilities for synthetic transformations, making it a compound of interest for researchers in medicinal chemistry and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the Vilsmeier-Haack reaction?
A1: Common impurities may include unreacted starting materials such as 2-phenyl-4-methylthiazole, residual Vilsmeier reagent (or its hydrolysis byproducts), and over-formylated or other side-products. The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution, and if the reaction conditions are not carefully controlled, side reactions can occur.[1][2][3] The work-up procedure is also critical to hydrolyze the intermediate iminium salt to the desired aldehyde.[2][4]
Q2: Which analytical techniques are recommended to assess the purity of this compound?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification. High-Performance Liquid Chromatography (HPLC) can provide quantitative information about the purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and to detect impurities that may not be visible by other techniques.
Q3: What is a suitable TLC solvent system for monitoring the purification?
A3: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexanes or cyclohexane and a moderately polar solvent like ethyl acetate or acetone. Based on literature for similar thiazole derivatives, a ratio of 7:3 or 8:2 hexanes:ethyl acetate is often a reasonable starting point. The ideal Rf value for the product on a TLC plate is typically between 0.3 and 0.5 for good separation in column chromatography.
Q4: How can I visualize the spots on the TLC plate?
A4: this compound, being an aromatic and conjugated system, should be visible under UV light (254 nm).[5][6] For enhanced visualization, staining with a p-anisaldehyde or 2,4-dinitrophenylhydrazine (DNPH) stain can be used, as these are effective for visualizing aldehydes.[7][8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low yield after purification.
| Possible Cause | Solution |
| Product loss during extraction | Ensure the pH of the aqueous layer is appropriate during work-up to prevent the product from partitioning into the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery. |
| Co-elution with impurities during column chromatography | Optimize the solvent system for column chromatography by systematically testing different solvent ratios using TLC to achieve better separation. A shallower gradient or isocratic elution with a less polar solvent system might be necessary. |
| Product is too soluble in the recrystallization solvent | If using recrystallization, ensure you are using the minimum amount of hot solvent to dissolve the crude product. Try a different solvent or a solvent mixture where the product has high solubility at high temperatures and low solubility at low temperatures. |
| Decomposition on silica gel | Aldehydes can sometimes be sensitive to acidic silica gel. Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. |
Problem 2: Persistent impurities after column chromatography.
| Possible Cause | Solution |
| Inappropriate solvent system | The polarity of the eluent may be too high, causing impurities to travel with the product. Experiment with less polar solvent systems. A step-gradient elution can also help in separating closely related impurities. |
| Column overloading | Too much crude material on the column will lead to poor separation. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Presence of a very similar impurity | If an impurity has a very similar polarity to the product, a single column may not be sufficient. Consider a second chromatographic step with a different solvent system or a different stationary phase (e.g., reverse-phase chromatography). Recrystallization after the column may also be effective. |
Problem 3: Oily product instead of solid after purification.
| Possible Cause | Solution | | Residual solvent | Ensure the purified product is thoroughly dried under high vacuum to remove all traces of solvent. Gentle heating may be applied if the compound is thermally stable. | | Presence of impurities | Even small amounts of impurities can sometimes prevent a compound from crystallizing. Re-purify the product using one of the methods described in the experimental protocols. | | Product is inherently an oil at room temperature | Confirm the expected physical state of the pure compound. If it is a low-melting solid or an oil, crystallization may not be feasible. |
Experimental Protocols
Method 1: Purification by Column Chromatography
This is a standard method for purifying organic compounds.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and load it onto the top of the silica gel bed. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexanes:ethyl acetate) while collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary Table:
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase (Starting) | Hexanes:Ethyl Acetate (95:5) |
| Mobile Phase (Final) | Hexanes:Ethyl Acetate (80:20) |
| Typical Product Rf | ~0.4 (in 85:15 Hexanes:Ethyl Acetate) |
Method 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary Table:
| Solvent | Solubility (Qualitative) |
| Ethanol | Sparingly soluble at room temperature, soluble when hot |
| Isopropanol | Sparingly soluble at room temperature, soluble when hot |
| Hexanes | Insoluble |
| Water | Insoluble |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical flow diagram for troubleshooting the purification process.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. theory.labster.com [theory.labster.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. epfl.ch [epfl.ch]
- 9. silicycle.com [silicycle.com]
Technical Support Center: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The primary synthetic routes involve a two-step process: first, the synthesis of the 4-methyl-2-phenyl-1,3-thiazole core, followed by formylation at the C-5 position.
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Hantzsch Thiazole Synthesis followed by Formylation: This classic method involves the condensation of thiobenzamide with a 3-halo-2,4-pentanedione to form the thiazole ring. The subsequent formylation is typically achieved via a Vilsmeier-Haack reaction.
-
Formylation of a Pre-existing Thiazole: If 4-methyl-2-phenyl-1,3-thiazole is available, direct formylation at the electron-rich C-5 position using the Vilsmeier-Haack reaction is the most common approach.
Q2: Which position on the 4-methyl-2-phenyl-1,3-thiazole ring is most likely to be formylated?
The C-5 position of the thiazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic substitution, such as the Vilsmeier-Haack reaction. The methyl group at C-4 and the phenyl group at C-2 both act as electron-donating groups, further activating the C-5 position.
Q3: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1] This reagent is a mild electrophile, making it suitable for the formylation of sensitive heterocyclic rings like thiazole without causing significant degradation.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
Possible Causes & Solutions
| Potential Cause | Recommended Solutions |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Prepare the reagent fresh for each reaction. The formation of the Vilsmeier reagent is an exothermic process; maintain a low temperature (0-5 °C) during its preparation.[2] |
| Insufficient Reactivity of the Thiazole Substrate | Although the thiazole ring is activated, highly pure starting material is crucial. Ensure the 4-methyl-2-phenyl-1,3-thiazole is free of impurities that could consume the Vilsmeier reagent. |
| Suboptimal Reaction Temperature | The formylation step may require heating. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature. A gradual increase in temperature (e.g., to 60-80 °C) might be necessary to drive the reaction to completion.[1] |
| Incorrect Stoichiometry | An excess of the Vilsmeier reagent is often used to ensure complete conversion. A typical starting point is 1.5 to 3.0 equivalents of the Vilsmeier reagent relative to the thiazole substrate.[3] |
| Decomposition of Product during Workup | The iminium salt intermediate formed during the reaction must be hydrolyzed to the aldehyde. This is typically done by quenching the reaction mixture with ice-cold water or a dilute base. Ensure the workup is performed at a low temperature to prevent product degradation. |
Problem 2: Formation of Multiple Products or Impurities
Possible Causes & Solutions
| Potential Cause | Recommended Solutions |
| Di-formylation | Although less common for thiazoles compared to more activated rings, di-formylation can occur, especially with a large excess of the Vilsmeier reagent or at high temperatures. Use a controlled amount of the Vilsmeier reagent and optimize the reaction temperature. |
| Reaction at Other Positions | While the C-5 position is electronically favored, side reactions at the phenyl ring are possible, though less likely under mild conditions. Confirm the structure of your product using spectroscopic methods (¹H NMR, ¹³C NMR, MS). |
| Unreacted Starting Material | If the reaction does not go to completion, you will have a mixture of starting material and product. Increase the reaction time or temperature and monitor by TLC. Ensure an adequate amount of the Vilsmeier reagent is used. |
| Byproducts from Side Reactions | The Vilsmeier reagent can react with other functional groups if present. Ensure your starting thiazole is clean. Common purification methods include column chromatography on silica gel or recrystallization.[4] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 4-Methyl-2-phenyl-1,3-thiazole
This protocol is a representative procedure based on general principles of the Vilsmeier-Haack reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
4-Methyl-2-phenyl-1,3-thiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 4-methyl-2-phenyl-1,3-thiazole (1.0 equivalent) in anhydrous DCM.
-
Add the thiazole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Hypothetical Data)
| Entry | Equivalents of Vilsmeier Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | 25 | 12 | 45 |
| 2 | 1.5 | 70 | 4 | 65 |
| 3 | 3.0 | 25 | 12 | 55 |
| 4 | 3.0 | 70 | 4 | 85 |
| 5 | 3.0 | 90 | 4 | 78 (with byproduct formation) |
Note: This data is illustrative and serves as a guideline for optimization.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Optimization of Reaction Conditions for Thiazole-5-carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of thiazole-5-carbaldehyde, a critical intermediate in pharmaceutical and agrochemical development. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain thiazole-5-carbaldehyde?
A1: Several synthetic strategies are employed for the synthesis of thiazole-5-carbaldehydes. The choice of method often depends on the available starting materials, desired scale, and substituent requirements. Three commonly utilized methods are:
-
Dess-Martin Periodinane (DMP) Mediated Synthesis from Enaminones: This method involves the reaction of tertiary enaminones with a thiocyanate source in the presence of Dess-Martin periodinane as an oxidant.[1][2][3]
-
Reduction and Oxidation of Thiazole-5-carboxylic Acid Esters: This two-step approach involves the reduction of a thiazole-5-carboxylic acid ester to the corresponding alcohol, followed by oxidation to the aldehyde.
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Hantzsch Thiazole Synthesis: This is a classic and versatile method for forming the thiazole ring by condensing an α-halocarbonyl compound with a thioamide. While broadly applicable, specific examples for thiazole-5-carbaldehydes can be developed.[4][5][6]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in thiazole synthesis can often be attributed to several key factors:
-
Purity of Reactants and Solvents: Impurities in starting materials or the presence of water in solvents can lead to undesirable side reactions and lower the yield of the desired product. Ensure all reactants are of high purity and use anhydrous solvents when necessary.
-
Reaction Temperature and Time: These parameters are crucial and often need to be optimized for a specific reaction. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent product degradation from prolonged heating.
-
Stoichiometry of Reactants: The molar ratio of reactants can significantly impact the reaction outcome. It is advisable to perform small-scale experiments to determine the optimal stoichiometry.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.
Q3: I am having difficulty purifying my thiazole-5-carbaldehyde. What are some common purification strategies and troubleshooting tips?
A3: Purification of thiazole-5-carbaldehydes can be challenging due to their polarity and potential for side product formation. Column chromatography is a common purification method. Here are some tips:
-
Solvent System Selection: The choice of eluent is critical for good separation. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity can be gradually increased to achieve the desired separation. For highly polar compounds, a mixture of dichloromethane and methanol may be effective.[7]
-
Streaking on TLC/Column: If your compound streaks, it may be due to its acidic or basic nature. Thiazoles can be basic. Adding a small amount of a base like triethylamine to the eluent can often resolve this issue.
-
Compound Decomposition on Silica Gel: Some aldehydes can be sensitive to the acidic nature of silica gel. If you observe decomposition, consider using a different stationary phase like neutral alumina or deactivating the silica gel with a base before use.
-
Alternative Purification Methods: If column chromatography is ineffective, other techniques such as recrystallization (if the product is a solid) or distillation (for volatile compounds) can be explored. For water-soluble thiazolium salts, precipitation followed by salt metathesis is a viable strategy.[7]
Troubleshooting Guides by Synthetic Method
Dess-Martin Periodinane (DMP) Mediated Synthesis from Enaminones
This method offers a direct route to thiazole-5-carbaldehydes. However, specific challenges may arise.
Experimental Workflow:
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Dess-Martin Periodinane (DMP) | DMP is moisture-sensitive. Use freshly opened or properly stored DMP. You can test its activity by oxidizing a simple alcohol like benzyl alcohol. |
| Low quality of enaminone or thiocyanate | Ensure the purity of your starting materials. Recrystallize or purify them if necessary. | |
| Inappropriate solvent | Use a dry, non-protic solvent like dichloromethane or chloroform. | |
| Formation of Multiple Byproducts | Over-oxidation or side reactions | Monitor the reaction closely by TLC. Do not let the reaction run for an extended period after the starting material is consumed. |
| Reaction temperature too high | Although typically run at room temperature, cooling the reaction mixture might help to minimize side reactions. | |
| Difficult Purification | Co-elution of product with DMP byproducts | After quenching with sodium thiosulfate, perform an aqueous workup to remove most of the iodine-containing byproducts before column chromatography. |
Experimental Protocol: General Procedure for DMP-Mediated Synthesis
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To a solution of the tertiary enaminone (1.0 equiv) and potassium thiocyanate (1.5 equiv) in anhydrous dichloromethane (CH2Cl2), add Dess-Martin periodinane (1.2 equiv) in one portion at room temperature under an inert atmosphere.
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Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Stir vigorously for 15-20 minutes until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis via Reduction and Oxidation of Thiazole-5-carboxylic Acid Esters
This two-step process is a reliable method, but optimization of each step is key for high overall yield.
Experimental Workflow:
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reduction of the Ester | Insufficient reducing agent | Increase the equivalents of the reducing agent. |
| Low reaction temperature or short reaction time | Increase the reaction temperature or prolong the reaction time. Monitor by TLC. | |
| Over-reduction to the Methyl Group | Reducing agent is too strong or reaction conditions are too harsh. | Use a milder reducing agent or perform the reaction at a lower temperature. |
| Low Yield in the Oxidation Step | Incomplete oxidation | Use a slight excess of the oxidizing agent. Ensure the quality of the oxidizing agent. |
| Over-oxidation to the carboxylic acid | Use a mild and selective oxidizing agent like pyridinium chlorochromate (PCC) or a TEMPO-catalyzed oxidation. Avoid strong oxidants like KMnO4. | |
| Difficult Purification of the Aldehyde | Contamination with the starting alcohol | Ensure the oxidation reaction goes to completion. Use a more efficient eluent system for column chromatography to separate the aldehyde from the more polar alcohol. |
Experimental Protocol: Synthesis of 4-methyl-thiazole-5-carbaldehyde
Step 1: Reduction of 4-methyl-thiazole-5-carboxylic acid ethyl ester
-
In a flask, add monoglyme and cool to -10 °C.
-
Add sodium borohydride (NaBH4) and stir for 15 minutes.
-
Slowly add aluminum chloride (AlCl3) while maintaining the temperature between -10 and +5 °C.
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Add 4-methyl-thiazole-5-carboxylic acid ethyl ester over 1 hour at 0-15 °C.
-
Stir the mixture at 15-25 °C for 4 hours, monitoring by HPLC.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Concentrate the mixture to remove organic solvents.
-
Adjust the pH to ~12.5 with NaOH solution and extract the product with THF.
-
Dry the combined organic layers and concentrate to yield 4-methyl-5-hydroxymethyl-thiazole.
Step 2: Oxidation of 4-methyl-5-hydroxymethyl-thiazole
-
Dissolve 4-methyl-5-hydroxymethyl-thiazole in dichloromethane (DCM).
-
Add a solution of sodium bicarbonate.
-
Cool the mixture to 0 °C and add potassium bromide (KBr) and TEMPO.
-
Slowly add sodium hypochlorite (NaOCl) solution, maintaining the temperature between 0-2 °C.
-
Stir at this temperature and monitor the reaction by HPLC.
-
After completion, separate the organic layer, wash with water, dry over Na2SO4, and concentrate to obtain 4-methyl-thiazole-5-carbaldehyde.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a powerful tool for creating a variety of thiazole derivatives.
Troubleshooting Logic:
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Unstable thioamide | Some thioamides can be unstable. Use freshly prepared or purified thioamide. |
| Incorrect pH | The reaction can be sensitive to pH. For some substrates, acidic conditions may be required, while for others, a neutral or slightly basic medium is optimal. | |
| Steric hindrance in starting materials | Highly substituted α-halocarbonyls or thioamides may react slowly. Consider increasing the reaction temperature or using a more polar solvent to facilitate the reaction. | |
| Formation of Imino-dihydrothiazole Isomer | Reaction under acidic conditions | The condensation of α-halogeno ketones with N-monosubstituted thioureas in neutral solvent typically yields 2-(N-substituted amino)thiazoles. Under acidic conditions, a mixture with the 3-substituted 2-imino-2,3-dihydrothiazole isomer can be formed.[8] Adjusting the pH to neutral or slightly basic can favor the desired product. |
| Purification Challenges | Presence of unreacted starting materials | Monitor the reaction by TLC to ensure completion. If starting materials remain, adjust reaction time or temperature. |
| Formation of polymeric byproducts | Avoid excessively high temperatures or prolonged reaction times. |
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis
-
Dissolve the α-halocarbonyl compound (1.0 equiv) and the thioamide (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) in a round-bottom flask.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The residue can then be taken up in an organic solvent, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, dried over an anhydrous drying agent, and concentrated.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the synthesis of thiazole-5-carbaldehyde derivatives. Note that optimal conditions can vary depending on the specific substrates used.
Table 1: DMP-Mediated Synthesis of Thiazole-5-carbaldehydes
| Entry | Enaminone | Thiocyanate Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Substituted Enaminone 1 | KSCN | CH2Cl2 | RT | 2 | 75 |
| 2 | Substituted Enaminone 2 | KSCN | CH2Cl2 | RT | 3 | 68 |
| 3 | Substituted Enaminone 3 | NaSCN | CH2Cl2 | RT | 2.5 | 72 |
Table 2: Synthesis of 4-methyl-thiazole-5-carbaldehyde via Reduction and Oxidation
| Step | Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Reduction | 4-methyl-thiazole-5-carboxylic acid ethyl ester | NaBH4, AlCl3 | Monoglyme | -10 to 25 | 4 | ~90 |
| Oxidation | 4-methyl-5-hydroxymethyl-thiazole | TEMPO, NaOCl, KBr | DCM | 0-2 | 1-2 | ~85 |
Table 3: Hantzsch Synthesis of Thiazole Derivatives
| Entry | α-Halocarbonyl | Thioamide | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-3-oxobutanal | Thioformamide | Ethanol | Reflux | 4 | Moderate |
| 2 | Ethyl 2-bromo-3-oxobutanoate | Thiourea | Isopropanol | Reflux | 6 | Good |
| 3 | 3-Bromo-2,4-pentanedione | Benzothioamide | DMF | 80 | 3 | High |
Note: Yields are indicative and can be optimized by adjusting reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Hantzsch Thiazole Synthesis: A Technical Troubleshooting Guide
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during this widely used reaction. The following frequently asked questions (FAQs) and troubleshooting guides will help you optimize your reaction conditions, improve yields, and simplify purification.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a consistently low yield. What are the primary causes?
Low yields are a common issue and can stem from several factors:
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Purity of Starting Materials: The α-haloketone and thioamide must be of high purity. Impurities can lead to unwanted side reactions, consuming your reactants.[1]
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Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical and highly dependent on the specific substrates used.
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Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction's progress is essential.
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Side Product Formation: The formation of byproducts can significantly lower the yield of the desired thiazole.[1]
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Product Loss During Workup: The workup and purification steps may not be optimized, leading to a loss of the final product.
Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. In a Hantzsch thiazole synthesis, these can include:
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Unreacted Starting Materials: Spots corresponding to the α-haloketone and thioamide will be visible if the reaction is incomplete.[1]
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Oxazole Formation: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.[1]
-
Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can self-condense.[1]
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Isomeric Thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is possible.
Q3: How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to your product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, should be used for development.[2]
Q4: Can catalysts be used to improve the reaction?
Yes, various catalysts can enhance the yield and reaction rate. Acid catalysts like p-toluenesulfonic acid (PTSA) are commonly used.[1] More advanced methods utilize reusable solid-supported catalysts, such as silica-supported tungstosilisic acid, which offer environmental benefits.[3]
Troubleshooting Guide
Issue 1: Low Product Yield
Low yields are a frequent challenge. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for addressing low yields in Hantzsch thiazole synthesis.
Data Presentation: Optimizing Reaction Conditions
The choice of reaction conditions significantly impacts the yield. Below are tables summarizing typical conditions for both conventional heating and microwave-assisted synthesis.
Table 1: Conventional Heating Conditions for Hantzsch Thiazole Synthesis
| Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield Range (%) | Notes |
| Ethanol | Reflux (78 °C) | 2 - 8 hours | 60 - 85% | A common and effective solvent. |
| Methanol | Reflux (65 °C) | 3 - 10 hours | 55 - 80% | Similar to ethanol but with a lower boiling point. |
| 1-Butanol | Reflux (118 °C) | 1 - 4 hours | 70 - 90% | Higher boiling point can accelerate the reaction. |
| Ethanol/Water (50/50 v/v) | Reflux | 2 - 3.5 hours | 50 - 75% | A greener solvent mixture.[3] |
| Solvent-free | Room Temperature (grinding) | 10 - 30 minutes | 80 - 95% | Environmentally friendly, rapid, and often high-yielding.[4] |
Table 2: Microwave-Assisted Hantzsch Thiazole Synthesis Conditions
| Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| Methanol | 90 | 30 | 95 | [5] |
| Ethanol | 90 - 120 | 15 | 79 | [5] |
| Ethanol | 90 - 120 | 30 | 85 | [5] |
| Acetonitrile | 90 - 100 | 15 | 65 | [5] |
| No Solvent | 90 - 120 | 15 | Trace | [5] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates the general workflow for a Hantzsch thiazole synthesis experiment, from reaction setup to product characterization.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Detailed Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a general guideline and may require optimization for different substrates.[2]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate Solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix. A precipitate should form.
-
Filter the mixture through a Buchner funnel.
-
Rinse the collected solid with water.
-
Allow the solid to air dry on a watch glass.
Purification Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid thiazole derivatives.
Procedure:
-
Solvent Selection: Choose a solvent in which your compound is highly soluble when hot and poorly soluble when cold. Common solvents for thiazoles include ethanol, methanol, and mixtures of ethyl acetate and hexane.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of near-boiling solvent to your crude product to dissolve it completely.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals.
Purification Protocol: Column Chromatography
For mixtures that are difficult to separate by recrystallization, column chromatography is a valuable alternative.
Procedure:
-
Solvent System Selection: Use TLC to determine the optimal eluent (solvent system). For thiazole derivatives, mixtures of hexane and ethyl acetate are a good starting point. An ideal Rf value for your product is between 0.2 and 0.4.[6] For basic thiazoles, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking.[6]
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the least polar eluent.
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Loading the Sample: Dissolve your crude product in a minimum amount of the eluent and load it onto the top of the silica gel.
-
Elution: Run the column by adding the eluent and collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
stability of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere, such as argon, and protected from light.[1] Storing at low temperatures (e.g., in a refrigerator or freezer) is also advisable to minimize degradation over time.
Q2: How stable is the thiazole ring in this compound?
A2: The thiazole ring itself is a relatively stable aromatic heterocycle.[2] It exhibits good thermal stability and is generally resistant to degradation under neutral conditions.[3][4] However, strong reducing agents like Raney nickel can lead to the desulfurization and subsequent degradation of the thiazole ring.
Q3: Is the aldehyde functional group a point of instability?
A3: Yes, the aldehyde group (-CHO) is a reactive functional group and a likely point of instability. Aldehydes are susceptible to oxidation, which can convert the aldehyde to a carboxylic acid. This oxidation can be initiated by atmospheric oxygen, oxidizing agents, or light.
Q4: What are the expected degradation products under various stress conditions?
A4: Under oxidative conditions, the primary degradation product is likely to be 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. Under harsh acidic or basic conditions, hydrolysis of the thiazole ring could potentially occur, though this is generally less common for thiazoles compared to other heterocycles like oxazoles. Photodegradation could lead to a variety of products depending on the wavelength and intensity of the light source.
Q5: My sample of this compound has changed color. What could be the cause?
A5: A change in color, such as yellowing or browning, often indicates degradation. This could be due to exposure to air (oxidation), light, or elevated temperatures. It is recommended to re-analyze the purity of the sample using a suitable analytical method like HPLC before proceeding with experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of the compound. | Verify the purity of your starting material using a validated analytical method (e.g., HPLC, NMR). If degradation is confirmed, obtain a fresh batch or repurify the existing stock. Ensure proper storage conditions are maintained. |
| Low assay value | The compound may have degraded during storage or handling. | Review storage conditions (light, temperature, atmosphere). Perform a forced degradation study to understand the stability profile of the compound under your experimental conditions. |
| Appearance of new peaks in chromatogram | Formation of degradation products. | Characterize the new peaks using techniques like LC-MS to identify the degradation products. This will provide insight into the degradation pathway and help in optimizing storage and experimental conditions. |
| Inconsistent results between batches | Variation in the stability of different batches. | Perform stability testing on each new batch to ensure consistency. Document the storage history of each batch. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5] The following are general protocols that can be adapted for this compound.
1. Acid and Base Hydrolysis:
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Objective: To assess the stability of the compound in acidic and basic conditions.
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Procedure:
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Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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For acid hydrolysis, add an equal volume of 0.1 M HCl to the stock solution.
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For base hydrolysis, add an equal volume of 0.1 M NaOH to a separate aliquot of the stock solution.
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Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
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At various time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
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2. Oxidative Degradation:
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Objective: To evaluate the susceptibility of the compound to oxidation.
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Procedure:
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Prepare a stock solution of the compound.
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Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the stock solution.
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Keep the solution at room temperature and protected from light.
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Monitor the degradation over time by HPLC.
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3. Thermal Degradation:
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Objective: To determine the stability of the compound at elevated temperatures.
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Procedure:
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Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C).
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Expose the compound for a defined period (e.g., 48 hours).
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At regular intervals, take samples, dissolve them in a suitable solvent, and analyze by HPLC.
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4. Photostability Testing:
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Objective: To assess the stability of the compound upon exposure to light.
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Procedure (based on ICH Q1B guidelines): [6][7][8]
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Expose the solid compound or a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
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A control sample should be protected from light (e.g., wrapped in aluminum foil) and kept at the same temperature.
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Analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.
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Quantitative Data Summary
The following table provides an illustrative summary of potential outcomes from a forced degradation study on this compound. Note: This is example data and may not reflect the actual stability of the compound.
| Stress Condition | Duration | Temperature | % Degradation (Example) | Major Degradation Product (Predicted) |
| 0.1 M HCl | 24 hours | 60 °C | 5-10% | Potential ring hydrolysis products |
| 0.1 M NaOH | 24 hours | 60 °C | 10-15% | Potential ring hydrolysis products |
| 3% H₂O₂ | 48 hours | Room Temp | 20-30% | 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid |
| Dry Heat | 48 hours | 80 °C | < 5% | Minor unidentified products |
| Photolysis | 1.2 million lux-hrs & 200 W-hrs/m² | Room Temp | 15-25% | Various photolytic products |
Visualizations
References
- 1. calpaclab.com [calpaclab.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ema.europa.eu [ema.europa.eu]
common impurities in 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde. The following information addresses common impurities and their removal based on standard synthetic and purification methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my synthesized this compound?
A1: Based on the widely used Hantzsch thiazole synthesis, the most probable impurities include:
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Unreacted Starting Materials: Thiobenzamide and 2-chloro-3-oxobutanal (or its synthetic equivalent).
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Side-Reaction Byproducts: Products arising from self-condensation of the α-haloketone or hydrolysis of the aldehyde functional group to a carboxylic acid.
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Residual Solvents: Alcohols such as ethanol or methanol are commonly used as reaction solvents and may be present in the crude product.[1]
Q2: My TLC analysis shows multiple spots. How can I identify the product and the impurities?
A2: A good starting point for TLC analysis is a mobile phase of 50% ethyl acetate in hexane.[2] The product, being moderately polar, should have a distinct Rf value. Unreacted thiobenzamide is generally more polar and will likely have a lower Rf, while less polar side products will have a higher Rf. For visualization, besides using a UV lamp (254 nm), you can use a thiazole-specific stain, such as a freshly prepared solution of sodium nitrite in hydrochloric acid, which typically turns thiazole derivatives a light green color upon heating.[3]
Q3: What is the recommended initial purification strategy for the crude product?
A3: For initial purification, recrystallization is often effective. Ethanol or methanol are good starting solvents to try for thiazole derivatives.[1] If recrystallization does not yield a product of sufficient purity, column chromatography is the next recommended step.
Q4: I'm observing a low yield after purification. What are the potential causes?
A4: Low recovery can stem from several factors during purification. In recrystallization, using an excessive amount of solvent or the product having significant solubility in the cold solvent can lead to losses.[1] During column chromatography, improper solvent system selection can lead to poor separation or irreversible adsorption of the product to the silica gel.
Troubleshooting Guides
Issue 1: Presence of Starting Materials in the Final Product
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Symptom: NMR or LC-MS analysis indicates the presence of thiobenzamide or the α-halo-β-keto-aldehyde.
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Troubleshooting Steps:
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Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with TLC. If starting materials persist, consider increasing the reaction time or temperature.
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Aqueous Wash: An acidic wash (e.g., dilute HCl) can help remove unreacted basic thiobenzamide.
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Recrystallization: A carefully chosen solvent system for recrystallization should leave the more soluble starting materials in the mother liquor.
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Column Chromatography: This is a highly effective method for separating the product from starting materials with different polarities.
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Issue 2: Product Appears Oily or Fails to Crystallize
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Symptom: The isolated product is a persistent oil or does not solidify upon cooling after recrystallization.
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Troubleshooting Steps:
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Check for Impurities: "Oiling out" can occur when the product is significantly impure.[1] Consider a preliminary purification step like a charcoal treatment to remove colored impurities before attempting recrystallization again.
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Modify Recrystallization Technique:
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Solvent Selection: The chosen solvent may be too nonpolar. Try a more polar solvent or a solvent mixture.
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Data Presentation
The following table summarizes the expected purity levels of this compound after various purification steps, based on data for analogous compounds.
| Purification Method | Typical Purity (by HPLC) | Key Considerations |
| Crude Product (Post-workup) | 70-85% | Contains starting materials, side products, and residual solvents. |
| Recrystallization | 90-97% | Purity is highly dependent on the choice of solvent and the nature of the impurities. |
| Column Chromatography | >98% | Can achieve high purity but may be more time-consuming and result in lower yields. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Conduct small-scale solubility tests to find a suitable solvent. A good solvent will dissolve the crude product when hot but not at room temperature.[1] Ethanol, methanol, or a mixture of ethanol and water are good starting points.
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Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to dissolve it completely.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
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Mobile Phase Selection: Determine an appropriate solvent system using TLC. A good system will give the product an Rf value of approximately 0.3-0.4. A gradient of ethyl acetate in hexane is a common starting point.
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Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
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Elution: Run the column, gradually increasing the polarity of the mobile phase if necessary.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization
The following diagram illustrates a logical workflow for troubleshooting and purifying this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies. The most common approach involves a two-step sequence: first, the formation of the 4-methyl-2-phenylthiazole core via the Hantzsch thiazole synthesis, followed by the introduction of the aldehyde group at the 5-position using the Vilsmeier-Haack reaction. An alternative route involves the synthesis of a 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid derivative (such as an ester), which is then reduced to the corresponding alcohol and subsequently oxidized to the desired aldehyde.
Q2: What are the starting materials for the Hantzsch thiazole synthesis of the thiazole core?
A2: The Hantzsch synthesis for this specific core typically utilizes thiobenzamide and a 3-halo-2-butanone, such as 3-chloro-2-butanone or 3-bromo-2-butanone.
Q3: Are there alternatives to the Hantzsch synthesis for forming the thiazole ring?
A3: Yes, other methods for thiazole synthesis exist, such as the Gewald reaction and the Cook-Heilborn synthesis.[1][2] However, for the specific substitution pattern of 4-methyl-2-phenylthiazole, the Hantzsch synthesis is generally the most direct and high-yielding method.[3]
Q4: What reagents are used in the Vilsmeier-Haack reaction to introduce the aldehyde group?
A4: The Vilsmeier-Haack reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.[4]
Q5: Can I introduce the aldehyde group through other methods besides the Vilsmeier-Haack reaction?
A5: Yes, an effective alternative is the modification of a functional group already at the 5-position. For example, you can synthesize ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, reduce the ester to (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, and then oxidize this alcohol to the aldehyde.
Q6: What are some common oxidizing agents for the conversion of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol to the aldehyde?
A6: Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid. Common choices include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP),[1][5] or a Swern oxidation.[6]
Synthetic Route Overviews
Troubleshooting Guides
Route 1: Hantzsch Synthesis and Vilsmeier-Haack Formylation
Issue 1: Low or no yield in Hantzsch Thiazole Synthesis
| Potential Cause | Suggested Solution |
| Impure Starting Materials | Ensure thiobenzamide is pure and the 3-halo-2-butanone has not decomposed. Purify starting materials if necessary. |
| Incorrect Reaction Conditions | Optimize reaction temperature and time. The reaction is often refluxed in ethanol. Ensure adequate heating and reaction monitoring by TLC. |
| Side Reactions | The formation of byproducts can occur. Ensure stoichiometric amounts of reactants are used. An excess of the thioamide is sometimes used to drive the reaction to completion. |
Issue 2: Low yield or multiple products in Vilsmeier-Haack Formylation
| Potential Cause | Suggested Solution |
| Decomposition of Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF. |
| Incorrect Stoichiometry | The ratio of POCl₃ to DMF is crucial. Typically, a slight excess of POCl₃ is used. The stoichiometry of the Vilsmeier reagent to the thiazole substrate should also be optimized. |
| Reaction Temperature Too High | The formylation is typically carried out at low temperatures (0-10 °C) initially, then allowed to warm to room temperature or gently heated. Overheating can lead to decomposition and side products. |
| Work-up Issues | The reaction is quenched by pouring it onto ice, followed by neutralization. Ensure the pH is carefully adjusted to be basic to hydrolyze the intermediate iminium salt to the aldehyde. |
Route 2: Functional Group Interconversion
Issue 1: Incomplete reduction of the ester
| Potential Cause | Suggested Solution |
| Insufficient Reducing Agent | Use a sufficient excess of the reducing agent (e.g., LiAlH₄). The reaction should be monitored by TLC to ensure complete consumption of the starting ester. |
| Reaction Conditions | Ensure the reaction is carried out in an appropriate anhydrous solvent (e.g., THF or diethyl ether) and at a suitable temperature. |
Issue 2: Over-oxidation of the alcohol to carboxylic acid
| Potential Cause | Suggested Solution |
| Oxidizing Agent is too Strong | Use a mild oxidizing agent such as Dess-Martin periodinane (DMP)[1][5] or perform a Swern oxidation.[6] Avoid strong oxidants like potassium permanganate or chromic acid. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench the reaction as soon as the starting alcohol is consumed to prevent over-oxidation. |
Issue 3: Difficulty in purifying the final aldehyde
| Potential Cause | Suggested Solution | | Aldehyde Instability | Aldehydes can be prone to oxidation to the corresponding carboxylic acid upon exposure to air. It is advisable to purify the product quickly and store it under an inert atmosphere. | | Co-elution of Impurities | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) is often effective. Adding a small amount of triethylamine to the eluent can sometimes improve the chromatography of nitrogen-containing heterocycles.[7] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 4-Methyl-2-phenyl-1,3-thiazole
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In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in ethanol.
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Add 3-chloro-2-butanone (1 equivalent) to the solution.
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Heat the mixture to reflux and monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into a solution of sodium carbonate to neutralize the acid formed.
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Collect the precipitated solid by vacuum filtration and wash with water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-methyl-2-phenyl-1,3-thiazole.
Protocol 2: Vilsmeier-Haack Formylation of 4-Methyl-2-phenyl-1,3-thiazole
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In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) to the cooled DMF with stirring.
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Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Dissolve 4-methyl-2-phenyl-1,3-thiazole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
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Allow the reaction to warm to room temperature and then heat gently (e.g., to 60 °C) for several hours, monitoring by TLC.
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Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
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Neutralize the mixture with a sodium hydroxide solution until it is basic.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 3: Reduction of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
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In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous THF and cool to 0 °C.
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Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
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Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring by TLC.
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After the reaction is complete, cool the mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
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Filter the resulting precipitate and wash it with THF.
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Concentrate the filtrate to obtain the crude (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol.
Protocol 4: Dess-Martin Oxidation of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol
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Dissolve (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (1 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere.
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Add Dess-Martin periodinane (1.1 equivalents) in one portion.[5]
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Stir the reaction at room temperature and monitor its progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
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Stir until the layers are clear, then separate the organic layer.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the residue by column chromatography to yield the final product.
Quantitative Data Comparison
| Synthetic Step | Method | Typical Yield | Reaction Time | Key Reagents | Reference |
| Thiazole Formation | Hantzsch Synthesis | 80-95% | 2-6 hours | Thiobenzamide, 3-chloro-2-butanone | [3] |
| Formylation | Vilsmeier-Haack | 60-80% | 4-12 hours | POCl₃, DMF | [8] |
| Ester Reduction | LiAlH₄ Reduction | 85-95% | 1-3 hours | LiAlH₄ | [9] |
| Alcohol Oxidation | Dess-Martin Oxidation | 80-95% | 1-2 hours | Dess-Martin Periodinane | [1][5] |
| Alcohol Oxidation | Swern Oxidation | 80-95% | 1-2 hours | Oxalyl chloride, DMSO, Triethylamine | [6] |
Experimental Workflow Diagram
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde.
Troubleshooting Guides
Issue 1: Low Yield in Hantzsch Thiazole Synthesis of 2-Phenyl-4-methylthiazole
| Symptom | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction | - Ensure adequate reaction time and temperature. For conventional heating, reflux for at least 2-4 hours. For microwave-assisted synthesis, temperatures of 90-120°C for 10-30 minutes are typical.[1][2] - Confirm the purity of starting materials (α-haloketone and thiobenzamide) as impurities can lead to side reactions.[2] |
| Poor quality of reagents | - Use freshly purified α-haloketone and thiobenzamide. - Ensure solvents are anhydrous, as water can interfere with the reaction.[2] | |
| Formation of multiple byproducts | Side reactions | - Optimize reaction temperature; excessively high temperatures can promote side reactions. - Consider alternative solvents. Alcohols like ethanol or methanol are commonly used.[1][2] |
| Difficulty in product isolation | Product solubility | - If the product is soluble in the reaction mixture upon cooling, try precipitation by adding the reaction mixture to cold water or a non-polar solvent. |
Issue 2: Poor Results in Vilsmeier-Haack Formylation of 2-Phenyl-4-methylthiazole
| Symptom | Potential Cause | Suggested Solution |
| Low conversion to the aldehyde | Inactive Vilsmeier reagent | - Prepare the Vilsmeier reagent (from POCl₃ and DMF) fresh before use. - Ensure the reaction is conducted under anhydrous conditions, as moisture deactivates the reagent. |
| Low reactivity of the thiazole substrate | - The thiazole ring is an electron-rich heterocycle, but substitution can influence its reactivity.[3] - Increase the reaction temperature gradually, monitoring for product formation. Reaction temperatures can range from 0°C to 80°C.[3] | |
| Formation of a dark, tarry reaction mixture | Decomposition of starting material or product | - Maintain a low reaction temperature during the addition of the thiazole to the Vilsmeier reagent. - Overheating can lead to decomposition.[4][5] |
| Product is difficult to purify | Residual DMF and phosphorus byproducts | - During work-up, ensure thorough washing with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic byproducts and DMF. - Consider purification by column chromatography or recrystallization. |
Issue 3: Scale-Up Challenges and Safety Concerns
| Symptom | Potential Cause | Suggested Solution |
| Exothermic reaction leading to loss of control (thermal runaway) | Poor heat dissipation at larger scales | - Critical for Vilsmeier-Haack: This reaction is known to be exothermic and can lead to thermal runaway.[4][5] - Scale up reactions incrementally, by no more than a factor of three from the previous scale.[6][7] - Use a reaction vessel with adequate surface area for cooling and a reliable overhead stirrer for efficient mixing. - Monitor the internal reaction temperature closely with a thermocouple.[7] - Have an effective cooling bath (e.g., ice-water or ice-salt) readily available.[7] |
| Reagent addition rate is too fast | - Add reagents, especially POCl₃ for the Vilsmeier-Haack reaction, slowly and in a controlled manner to manage the exotherm. | |
| Inconsistent yields at larger scales | Changes in reaction kinetics and mixing efficiency | - Ensure efficient stirring to maintain homogeneity. - Re-optimize reaction parameters (temperature, time, reagent ratios) at the new scale. |
| Difficulties in handling and purification | Increased volume of materials | - Plan for appropriate equipment for handling larger volumes, including separatory funnels and filtration apparatus.[7] - Consider crystallization over chromatography for large-scale purification to minimize solvent usage.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis to form the 2-phenyl-4-methylthiazole core.[1][8] This is followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the 5-position of the thiazole ring.[3][9]
Q2: How critical is the purity of reactants and solvents in the Hantzsch thiazole synthesis?
Reactant and solvent purity is crucial for achieving high yields and minimizing byproducts.[2] Impurities in the α-haloketone or thioamide can participate in unwanted side reactions, which consumes starting materials and complicates the purification process. The presence of water can also be detrimental, so using anhydrous solvents is often recommended.[2]
Q3: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
The primary concern is the thermal hazard associated with the formation and use of the Vilsmeier reagent. The reaction is exothermic and can lead to a thermal runaway if not properly controlled.[4][5] It is essential to have robust temperature control, slow reagent addition, and a well-thought-out plan for cooling the reaction.[6][7]
Q4: Can microwave-assisted heating be used for the Hantzsch thiazole synthesis?
Yes, microwave-assisted heating can significantly shorten reaction times to as little as 10-30 minutes and often leads to higher yields compared to conventional heating methods.[10]
Q5: What are the best practices for purifying the final product, this compound?
For laboratory scale, column chromatography on silica gel is often effective. For larger quantities, recrystallization from a suitable solvent system is a more practical approach to consider.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-4-methylthiazole (Hantzsch Thiazole Synthesis)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiobenzamide (1 equivalent) and 1-chloracetone (1.1 equivalents) in ethanol (5-10 mL per gram of thiobenzamide).
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Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
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Isolation: Pour the reaction mixture into a beaker containing a cold, dilute solution of sodium carbonate to neutralize the acid formed and precipitate the product.
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Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
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Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) (3 equivalents) to 0°C in an ice bath.
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Reagent Addition: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-phenyl-4-methylthiazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent, keeping the internal temperature below 20°C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization and Isolation: Neutralize the mixture with a cold, aqueous solution of sodium hydroxide or sodium carbonate until it is basic. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Synthetic route for this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. synarchive.com [synarchive.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde. The information provided is intended to assist in understanding and managing potential degradation pathways during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and analysis of this compound, focusing on its stability.
| Issue | Potential Cause | Recommended Action |
| Discoloration of solid compound (e.g., yellowing) | Photodegradation or thermal stress. | Store the compound in amber vials, protected from light, and at recommended low temperatures. Consider storage under an inert atmosphere (e.g., argon). |
| Appearance of new peaks in HPLC analysis of a recently prepared solution | Degradation in solution. This could be due to hydrolysis, oxidation, or photodegradation. | Prepare solutions fresh before use. Use high-purity solvents and degas them to remove dissolved oxygen. Protect solutions from light by using amber glassware or wrapping containers in foil. |
| Decrease in the main peak area over time in a stability study | The compound is degrading under the tested conditions. | Systematically investigate the influence of pH, temperature, light, and oxidizing agents to identify the primary degradation pathway.[1][2] |
| Inconsistent results in degradation studies | Variability in experimental conditions. | Ensure precise control over temperature, pH, light intensity, and concentration of reagents in all experiments. Use a validated stability-indicating analytical method.[3] |
| Formation of a precipitate in solution | Formation of a less soluble degradation product. | Characterize the precipitate to identify the degradation product. This can provide valuable information about the degradation pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the functional groups present in the molecule (a thiazole ring, a phenyl group, a methyl group, and an aldehyde group), the most probable degradation pathways are oxidation, hydrolysis, and photodegradation.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.[4][5][6] This is a common degradation pathway for aldehydes.[4]
-
Hydrolysis: Under acidic or basic conditions, the thiazole ring may be susceptible to cleavage, although it is generally considered a stable aromatic system.
-
Photodegradation: As a heterocyclic aromatic compound, it is likely to be sensitive to UV and visible light, which can lead to complex degradation pathways.[7]
Q2: What are the expected degradation products?
A2: The primary expected degradation product from oxidation is 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid . Under more forced conditions, cleavage of the thiazole ring could lead to smaller, more polar fragments. Photodegradation may result in a variety of products due to complex radical reactions.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique to monitor the degradation.[3][8] This method should be able to separate the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.[9][10]
Q4: What are the typical stress conditions used in a forced degradation study for this compound?
A4: Forced degradation studies are crucial for understanding the stability of a compound.[1] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room or elevated temperature.
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100 °C).
-
Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.
Q5: How can I prevent the degradation of this compound?
A5: To minimize degradation, the following precautions are recommended:
-
Storage: Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere.[6]
-
Solution Preparation: Prepare solutions fresh and in high-purity, degassed solvents.
-
Light Protection: Always handle the compound and its solutions in amber-colored glassware or under light-protected conditions.
-
Avoid Extreme pH and Oxidizing Agents: Unless studying these conditions, maintain a neutral pH and avoid contact with strong oxidizing agents.
Quantitative Data Summary
The following table summarizes hypothetical results from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate what might be observed in such a study.
| Stress Condition | Time | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) | Appearance of Solution |
| 0.1 M HCl | 24h at 60°C | 15% | Thiazole ring cleavage products | Colorless |
| 0.1 M NaOH | 24h at 60°C | 8% | Thiazole ring cleavage products | Slight yellowing |
| 3% H₂O₂ | 24h at RT | 25% | 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | Colorless |
| Thermal | 48h at 80°C | 5% | Minor unidentified products | No change |
| Photolytic (UV/Vis) | 24h | 12% | Multiple unidentified products | Slight yellowing |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector
-
pH meter
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a flask. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a flask. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ in a flask. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours. Also, prepare a solution and keep it at 80°C for 24 hours.
-
Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from all degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
References
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. benchchem.com [benchchem.com]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites [mdpi.com]
- 10. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide will present predicted spectral data based on the analysis of structurally related thiazole derivatives. For comparative purposes, we will reference experimental data from a closely related analogue, 2-(5-((2-Phenylthiazol-4-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-1-(4-fluorophenyl) ethanone, to highlight key spectral features and demonstrate the principles of NMR-based structural elucidation in this class of compounds.
Understanding the Molecular Structure
This compound possesses a core thiazole ring substituted with a methyl group at the 4-position, a phenyl group at the 2-position, and a carbaldehyde (formyl) group at the 5-position. This substitution pattern gives rise to a unique set of signals in both ¹H and ¹³C NMR spectra, which are crucial for its structural confirmation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the methyl, phenyl, and aldehyde groups, as well as the thiazole ring proton (if any). The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for a Related Thiazole Derivative.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 2-(5-((2-Phenylthiazol-4-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-1-(4-fluorophenyl) ethanone[1] | Multiplicity | Integration |
| Aldehyde-H | 9.8 - 10.2 | N/A | Singlet (s) | 1H |
| Phenyl-H (ortho) | 7.8 - 8.0 | 7.4–7.6 (m, 5H, Ar-H) | Multiplet (m) | 2H |
| Phenyl-H (meta, para) | 7.3 - 7.6 | 7.4–7.6 (m, 5H, Ar-H) | Multiplet (m) | 3H |
| Methyl-H | 2.5 - 2.8 | N/A | Singlet (s) | 3H |
| Thiazole-H | N/A (position 5 is substituted) | 7.1 (s, 1H, thiazolyl-H) | N/A | N/A |
Note: The experimental data for the related compound shows the general regions for phenyl and thiazolyl protons. The absence of a methyl and an aldehyde group in this comparator highlights the expected unique signals for the target compound.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for a Related Thiazole Derivative.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 2-(5-((2-Phenylthiazol-4-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-1-(4-fluorophenyl) ethanone[1] |
| Aldehyde C=O | 185 - 195 | N/A |
| Thiazole C2 (C-Ph) | 165 - 175 | 169.0 |
| Thiazole C4 (C-CH₃) | 145 - 155 | 150.0 |
| Thiazole C5 (C-CHO) | 130 - 140 | 109.0 |
| Phenyl C (ipso) | 130 - 135 | 132.0 |
| Phenyl C (ortho, meta, para) | 125 - 130 | 127.0, 128.8, 129.0 |
| Methyl C | 15 - 20 | N/A |
Note: The ¹³C NMR data for the comparator compound provides a reference for the chemical shifts of the thiazole and phenyl ring carbons.[1]
Experimental Protocols
A generalized experimental protocol for acquiring NMR spectra for compounds like this compound is as follows:
Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Logical Workflow for NMR Analysis
The process of analyzing an unknown or synthesized compound using NMR spectroscopy follows a logical progression from sample preparation to final structure elucidation.
Caption: Logical workflow for NMR-based structural elucidation.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, other techniques can provide complementary information.
Table 3: Comparison of Analytical Techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry), quantitative analysis. | Non-destructive, provides unambiguous structural data.[2] | Requires higher sample concentration, can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, small sample amount required. | Does not provide detailed connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple sample preparation. | Provides limited structural information, complex spectra can be difficult to interpret. |
| X-ray Crystallography | Precise 3D molecular structure. | Provides definitive structural proof. | Requires a single, high-quality crystal, not all compounds crystallize easily. |
Conclusion
The predicted ¹H and ¹³C NMR spectra of this compound provide a valuable reference for its identification and structural confirmation. By comparing this data with that of known, structurally similar thiazole derivatives, researchers can confidently assign the observed spectral features. The integration of NMR with other analytical techniques such as MS and IR spectroscopy will afford a comprehensive characterization of this and related compounds, which is essential for applications in drug discovery and materials science.
References
Mass Spectrometry of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometric behavior of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde. Due to a lack of direct experimental mass spectrometry data for this specific compound in the reviewed literature, this document leverages data from structurally similar molecules to predict its fragmentation pattern and to propose a robust experimental protocol for its analysis.
Predicted Mass Spectrometric Fragmentation
The mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its key functional groups. The predicted fragmentation pathway is primarily based on established fragmentation patterns of aldehydes, phenyl-substituted heterocycles, and thiazole derivatives.[1][2][3]
A primary fragmentation event for aldehydes is the loss of a hydrogen atom (H•) to form a stable acylium ion, or the loss of the entire formyl group (•CHO).[2] For this compound, this would result in significant peaks at m/z [M-1]⁺ and [M-29]⁺. Further fragmentation of the thiazole ring and the phenyl substituent is also expected.
Predicted Fragmentation Pathway
Caption: Predicted electron ionization fragmentation pathway for this compound.
Comparative Data Summary
To provide a comparative context, the following table summarizes the expected key ions for this compound and observed fragments from similar compounds reported in the literature.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Notes on Fragmentation |
| This compound (Predicted) | 217 | 216, 188, 121, 116, 77 | Loss of H• and •CHO from the aldehyde group, followed by fragmentation of the thiazole ring and loss of the phenyl group. |
| 4-Methylthiazole-5-carboxaldehyde [4] | 127 | Not specified | A structurally similar compound without the phenyl group. Its fragmentation would provide insights into the thiazole-carbaldehyde core. |
| Thiazole Derivatives [1] | Variable | Variable | General fragmentation patterns involve the cleavage of the thiazole ring, often with the loss of HCN or sulfur-containing fragments. |
| 4-phenyl-1,2,3-thiadiazole [3] | 162 | 134, 102, 77 | Characterized by the initial loss of a neutral nitrogen molecule (N₂), followed by fragmentation of the resulting thiirene or thio-ketene radical cation. |
Proposed Experimental Protocol
To obtain definitive mass spectrometric data for this compound, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
Sample Preparation
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Concentration: Prepare a 1 mg/mL stock solution. Perform serial dilutions to a working concentration of 10-50 µg/mL.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS): With an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
GC-MS Parameters
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.
-
Extract the mass spectrum for the corresponding chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathway and with mass spectral libraries (e.g., NIST).
Experimental Workflow Diagram
Caption: Proposed workflow for the GC-MS analysis of this compound.
Conclusion
References
A Comparative Guide to the FTIR Spectrum of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. The interpretation is supported by comparative data from related thiazole derivatives, offering a comprehensive understanding of its vibrational characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Interpreting the Vibrational Spectrum of this compound
The anticipated vibrational frequencies for the primary functional groups are summarized in the table below. These are compared with experimentally determined values for similar thiazole-containing compounds to provide a robust analytical framework.
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound(s) Data (cm⁻¹) |
| C-H Stretching (Aromatic) | 3100 - 3000 | 3118, 3085[1] |
| C-H Stretching (Aliphatic) | 3000 - 2850 | 2978, 2975[1] |
| C=O Stretching (Aldehyde) | 1710 - 1680 | ~1688 (for a conjugated ketone)[2] |
| C=N Stretching (Thiazole Ring) | 1610 - 1580 | 1609, 1603[1] |
| C=C Stretching (Aromatic/Thiazole) | 1600 - 1450 | 1555, 1548[1] |
| C-S Stretching | 750 - 600 | ~730[2] |
Key Observations and Comparisons:
-
Aldehyde C=O Stretch: The most prominent and characteristic peak for this compound is expected to be the strong absorption band corresponding to the C=O stretching of the aldehyde group. Due to conjugation with the thiazole ring, this peak is anticipated to appear in the range of 1710-1680 cm⁻¹. This is a slightly lower frequency compared to a non-conjugated aldehyde, which is a common effect of electronic delocalization.
-
Aromatic and Heterocyclic Stretching: The spectrum will also feature a series of bands between 1610 cm⁻¹ and 1450 cm⁻¹, which are characteristic of the C=N and C=C stretching vibrations within the thiazole and phenyl rings.[1]
-
C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.[1]
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-H bending and C-S stretching vibrations, which are unique to the molecule and serve as a "fingerprint" for its identification.
Experimental Protocol for FTIR Analysis
The following is a standard procedure for obtaining the FTIR spectrum of a solid sample like this compound.
Objective: To acquire a high-resolution FTIR spectrum of the solid sample in the mid-infrared range (4000-400 cm⁻¹).
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., JASCO FT/IR-4100)[3]
-
Potassium Bromide (KBr), IR grade
-
Agate mortar and pestle
-
Hydraulic press for pellet preparation
-
Sample of this compound
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum (especially in the O-H stretching region).
-
In an agate mortar, grind approximately 1-2 mg of the sample with about 100-200 mg of dry KBr. The grinding should be vigorous and thorough to ensure a fine, homogeneous mixture.
-
Transfer the mixture to a die suitable for the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample chamber of the FTIR spectrometer is empty.
-
Acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
-
Sample Spectrum Acquisition:
-
Place the prepared KBr pellet containing the sample into the sample holder in the spectrometer.
-
Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the wavenumbers of the absorption peaks.
-
Correlate the observed peaks with the characteristic vibrational frequencies of the functional groups present in this compound.
-
Workflow for Comparative Spectral Analysis
The following diagram illustrates the logical workflow for the comparative analysis of the FTIR spectrum of this compound.
Caption: Workflow for the comparative FTIR analysis of thiazole derivatives.
This guide provides a foundational understanding of the FTIR spectral characteristics of this compound. By leveraging comparative data from similar structures, researchers can confidently identify and characterize this compound in various experimental settings.
References
- 1. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]
- 2. tsijournals.com [tsijournals.com]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde and its analogs, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented is collated from various scientific studies to facilitate an objective comparison and to provide supporting experimental data for further research and development.
Antimicrobial Activity
Thiazole derivatives are well-documented for their efficacy against a range of microbial pathogens. The antimicrobial potential of this compound and its analogs is influenced by the nature and position of substituents on both the phenyl and thiazole rings.
A study on a series of thiazole aminoguanidines, which are structurally related to the target compound, revealed that modifications at the C2 position of the thiazole ring significantly impact antibacterial activity. For instance, the introduction of a flexible bond and various hydrophobic groups led to potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[1]
Table 1: Minimum Inhibitory Concentrations (MIC) of Thiazole Analogs against Various Bacterial Strains
| Compound ID | Substituent at C2-phenyl | Other Substituents | S. aureus (MIC in μg/mL) | E. coli (MIC in μg/mL) | Reference |
| Lead 1 | Unsubstituted | Aminoguanidine at C5 | - | - | [1] |
| 4e | 4-Fluoro | Aminoguanidine at C5 | - | - | [1] |
| 4i | Thiophene | Aminoguanidine at C5 | 4 | 8 | [1] |
| 4l | 3,4-Difluoro | Aminoguanidine at C5 | 4 | - | [1] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a fluorine-substituted phenyl group at the C2 position generally enhances antibacterial activity.[1]
-
Replacing the phenyl ring with a thiophene ring (compound 4i ) also results in potent activity against both Gram-positive and Gram-negative bacteria.[1]
-
The introduction of a hydroxyl-substituted phenyl group tends to decrease the antibacterial efficacy.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the thiazole derivatives is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in MHB in 96-well microtiter plates.
-
Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
The thiazole moiety is a key component in several clinically used anticancer drugs. The cytotoxic potential of this compound analogs has been investigated against various cancer cell lines.
A study on 2-phenylthiazole-4-carboxamide derivatives, which are closely related to the aldehyde, demonstrated that substitutions on the 2-phenyl ring play a crucial role in their anticancer activity.[2] Another study on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives also highlighted the importance of substituents on both the phenyl and the amide moieties for cytotoxic effects.[3]
Table 2: In Vitro Cytotoxicity (IC50) of Thiazole Analogs against Human Cancer Cell Lines
| Compound ID | Substituent at C2-phenyl | Substituent at C5 | Cancer Cell Line | IC50 (µM) | Reference |
| 8c | 2-Chloro | 4-chloro-2-methylphenyl amido | A-549 (Lung) | 48% inhibition at 5 µg/mL | [3] |
| 8f | 2-Chloro | 2,4-dichlorophenyl amido | A-549 (Lung) | 40% inhibition at 5 µg/mL | [3] |
| - | Unsubstituted | 4-Methoxyphenylacetamido | T47D (Breast) | - | [2] |
| - | 2-Methoxy | 4-Methoxyphenylacetamido | HT-29 (Colon) | - | [2] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of electron-withdrawing groups, such as chloro, on the 2-phenyl ring can enhance anticancer activity.[3]
-
The nature of the substituent at the 5-position of the thiazole ring is critical. Carboxamide derivatives have shown promising activity.[2][3]
-
Substitution patterns on the arylacetamido pendant at the para-position of the 2-phenylthiazole can modulate the activity against different cancer cell lines.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of the thiazole analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their potential to mitigate inflammatory responses. The anti-inflammatory effects of analogs of this compound are often evaluated using in vivo models.
A study on substituted phenyl thiazole derivatives demonstrated that these compounds possess appreciable anti-inflammatory activity, with the nitro-substituted derivatives showing better activity compared to the standard drug nimesulide in a carrageenan-induced rat paw edema model.[4]
Table 3: Anti-inflammatory Activity of Phenyl Thiazole Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound ID | Substituent on Phenyl Ring | % Inhibition of Edema (at 3 hours) | Reference |
| 3a | H | Appreciable | [4] |
| 3c | 4-NO2 | Better than standard | [4] |
| 3d | 4-Cl | Appreciable | [4] |
| Nimesulide (Standard) | - | - | [4] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of an electron-withdrawing nitro group at the para-position of the phenyl ring significantly enhances the anti-inflammatory activity.[4]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is widely used to screen for acute anti-inflammatory activity.
-
Animal Model: Wistar albino rats are typically used. The animals are fasted overnight before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., nimesulide or indomethacin).
-
Induction of Inflammation: After a certain period (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Percentage Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and biological evaluation of thiazole analogs.
References
- 1. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wjpmr.com [wjpmr.com]
X-ray Crystallography of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of X-ray crystallography for the structural elucidation of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde and its derivatives. While a specific crystal structure for this compound is not publicly available in crystallographic databases, this guide utilizes data from a closely related analogue, methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate , to provide a detailed comparison with other analytical techniques. This approach allows for a comprehensive understanding of the structural insights that can be gained from X-ray diffraction methods for this class of compounds.
Comparison of Analytical Techniques
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. However, a comprehensive characterization often involves a combination of techniques. The following table compares the information obtained from X-ray crystallography with other common analytical methods for thiazole derivatives.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions. | Unambiguous determination of absolute stereochemistry and conformation. | Requires a suitable single crystal, which can be challenging to grow. Provides information on the solid-state structure, which may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms. | Provides detailed information about the molecular structure in solution. Non-destructive. | Does not provide precise bond lengths and angles. Interpretation can be complex for large molecules. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. | Fast and simple to perform. Provides a molecular fingerprint. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide structural clues. | High sensitivity and accuracy in mass determination. | Does not provide information on the 3D arrangement of atoms. |
X-ray Crystallographic Data for a Thiazole Analogue
The following table summarizes the key crystallographic data for methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate , a structurally related compound. This data provides a reference for the expected structural parameters of this compound derivatives.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.573(3) Åb = 19.533(7) Åc = 9.876(3) Åα = 90°β = 92.35(4)°γ = 90° |
| Volume | 1845.2(10) ų |
| Z | 4 |
| Calculated Density | 1.395 Mg/m³ |
| R-factor | 0.040 |
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of 4-methyl-thiazole-5-carbaldehyde derivatives involves the Hantzsch thiazole synthesis.[2] This can be adapted for the target molecule.
Materials:
-
Thiobenzamide
-
3-Bromo-2-oxobutanal
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve thiobenzamide (1 equivalent) in ethanol.
-
Add a solution of 3-bromo-2-oxobutanal (1 equivalent) in ethanol dropwise to the thiobenzamide solution with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Caption: Workflow for X-ray Crystallography of Thiazole Derivatives.
Caption: Comparative Analysis Workflow.
References
A Comparative Guide to the Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde: A Novel Vilsmeier-Haack Approach vs. a Conventional Two-Step Method
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a detailed comparison of a novel, one-step Vilsmeier-Haack formylation with a conventional two-step reduction and oxidation sequence for the synthesis of the versatile building block, 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde.
This document presents a comprehensive analysis of two distinct synthetic pathways to obtain this compound. The methodologies are critically evaluated based on experimental data, offering insights into reaction efficiency, conditions, and potential advantages for laboratory and industrial applications.
Method 1: A Novel Direct Synthesis via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction offers a direct route to formylate electron-rich heterocyclic systems.[1][2][3][4] This new approach applies this powerful reaction to the synthesis of the target aldehyde in a single step from the readily available 2-phenyl-4-methylthiazole.
Experimental Protocol:
To a solution of 2-phenyl-4-methylthiazole (1 equivalent) in anhydrous 1,2-dichloroethane, N,N-dimethylformamide (DMF, 1.05 equivalents) is added. The mixture is cooled to 0°C, and phosphorus oxychloride (POCl3, 1.05 equivalents) is added dropwise, maintaining the temperature. The reaction mixture is then heated to 80°C for 3 hours. After cooling, the mixture is poured into ice water and basified with a 4M NaOH solution. The resulting solid is filtered, washed, and recrystallized to yield this compound.[5]
Method 2: An Established Two-Step Synthesis via Reduction and Oxidation
The conventional and more established route involves a two-step process starting from the corresponding ethyl ester, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. This method first reduces the ester to the primary alcohol, which is then oxidized to the desired aldehyde.[6]
Experimental Protocols:
Step 1: Reduction of the Ester to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) is dissolved in anhydrous diethyl ether and cooled to -78°C. A solution of diisobutylaluminium hydride (DIBAL-H, 1.05 equivalents, 1M in hexane) is added dropwise.[7] The reaction is stirred at -78°C for 1.5 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The resulting precipitate is filtered, and the filtrate is dried and concentrated to yield the crude alcohol, which is used in the next step without further purification.[7]
Step 2: Oxidation of the Alcohol to this compound
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) and Celite in anhydrous dichloromethane, a solution of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (1 equivalent) in dichloromethane is added. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to afford the crude aldehyde, which is purified by column chromatography.[8][9]
Comparative Analysis
The following table summarizes the key quantitative data for the two synthetic methods. It is important to note that the data for the Vilsmeier-Haack reaction is based on a general procedure for similar thiazole derivatives and the yield for the two-step method is a calculated overall yield based on typical yields for each step.
| Parameter | New Synthetic Method (Vilsmeier-Haack) | Established Method (Reduction & Oxidation) |
| Starting Material | 2-Phenyl-4-methylthiazole | Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate |
| Number of Steps | 1 | 2 |
| Key Reagents | POCl₃, DMF | DIBAL-H, PCC |
| Reaction Temperature | 0°C to 80°C | -78°C to Room Temperature |
| Reaction Time | ~ 4 hours | ~ 3.5 hours (total) |
| Overall Yield | ~75% (estimated for similar substrates)[5] | ~70-80% (calculated) |
| Purification | Recrystallization | Filtration and Column Chromatography |
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the novel and established synthetic methods.
Conclusion
Both the novel Vilsmeier-Haack formylation and the established two-step reduction-oxidation sequence provide effective means to synthesize this compound. The new, one-step Vilsmeier-Haack method presents a more streamlined approach, potentially reducing overall synthesis time and resource utilization. However, it requires handling of phosphorus oxychloride, a corrosive reagent. The established two-step method, while longer, utilizes common and selective reagents for each transformation. The choice of method will ultimately depend on the specific requirements of the research, including scale, available equipment, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this important thiazole derivative.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalysts in Thiazole Synthesis: Paving the Way for Efficiency and Sustainability
For researchers, scientists, and professionals in drug development, the synthesis of the thiazole core, a key scaffold in medicinal chemistry, is a subject of continuous innovation. This guide offers a comparative analysis of various catalytic systems for thiazole synthesis, presenting experimental data, detailed protocols, and workflow visualizations to inform the selection of the most effective and sustainable methods.
The traditional Hantzsch thiazole synthesis, while foundational, often necessitates harsh reaction conditions. Modern catalysis research has shifted towards developing greener, more efficient alternatives that offer high yields, shorter reaction times, and milder conditions.[1] This comparison explores a range of catalysts, from metal-based and organocatalysts to biocatalysts and green alternatives, providing a comprehensive overview of the current landscape.
Comparative Performance of Catalysts
The efficacy of a catalyst is benchmarked by key performance indicators such as product yield, reaction time, and operational temperature. The following table summarizes the performance of selected catalysts in thiazole synthesis, showcasing the advantages of contemporary catalytic systems.
| Catalyst/Method | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Metal-Based Catalysts | ||||
| Silica Supported Tungstosilicic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes; conventional heating or ultrasonic irradiation.[2] | Not Specified | 79-90 | Reusable, efficient under both conventional heating and ultrasound.[2] |
| Copper-catalyzed | Oximes, anhydrides, and potassium thiocyanate (KSCN) in toluene at 120 °C.[3] | 24 h | Up to 85 | Good to excellent yields with good functional group tolerance.[3][4] |
| Palladium(II) acetate | Substituted vinyl azides and potassium thiocyanate in n-propanol at 80 °C.[3][5] | 12 h | - | Selectively synthesizes 4-substituted 2-aminothiazoles.[3][5] |
| Organocatalyst | ||||
| Asparagine | Methyl carbonyls (e.g., acetophenone), thiourea, and iodine.[5] | - | High | Eco-friendly, nontoxic, and provides excellent yields in a one-pot synthesis.[5] |
| Biocatalyst | ||||
| Chitosan-based hydrogel (TCsSB) | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide with hydrazonoyl chlorides or 2-bromo-1-arylethan-1-ones under ultrasonic irradiation.[6][7] | - | High | Eco-friendly, reusable, mild reaction conditions, and quick reaction times.[6] |
| Green/Alternative Methods | ||||
| Aqueous Neem Leaf Extract | Phenacyl bromide derivatives and thiourea in water at room temperature. | 45 min | High | Environmentally friendly, catalyst-free, and high purity of the product without column chromatography. |
| Microwave-assisted (catalyst-free) | Arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water.[1] | - | Good to Very Good | Green solvent, short reaction time, high yield, and no harmful by-products.[1] |
| Catalyst-Free (Solvent-Free) | 2-bromoacetophenones with thiourea or selenourea.[4] | A few seconds | Good | Eco-friendly, rapid reaction, and easy workup.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are protocols for key experiments cited in the performance comparison.
Synthesis of Hantzsch Thiazole Derivatives using Silica Supported Tungstosilicic Acid[3]
-
A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and a substituted benzaldehyde is prepared.
-
Silica-supported tungstosilicic acid is added as a catalyst.
-
The reaction is carried out under either conventional heating or ultrasonic irradiation.
-
Upon completion, the catalyst is recovered by simple filtration for reuse.
Synthesis of 2-Aminothiazoles using Aqueous Neem Leaf Extract[1]
-
To a solution of a phenacyl bromide derivative (1 mmol) in 5 mL of water, add thiourea (1.2 mmol).
-
Add 1 mL of aqueous neem leaf extract to the reaction mixture.
-
Stir the mixture at room temperature for 45 minutes, monitoring the reaction progress by TLC.
-
Collect the solid product by filtration, wash with water, and dry. The product is typically obtained in high purity.
Ultrasound-Assisted Synthesis of Thiazole Derivatives using a Chitosan-based Biocatalyst[7][8]
-
The synthesis commences with the condensation of benzil with thiosemicarbazide in an acidic ethanol solution to form the pivotal thiosemicarbazone derivative.[6][7]
-
Novel thiazole series are then synthesized via the reaction of this derivative with various hydrazonoyl chlorides and 2-bromo-1-arylethan-1-ones.
-
The reaction is conducted under ultrasonic irradiation using a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) as an eco-friendly biocatalyst.[6]
-
The TCsSB catalyst can be reused multiple times without a significant loss of potency.[6]
Visualizing the Synthesis Workflow
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the catalytic synthesis of thiazoles.
Caption: Generalized workflow for Hantzsch thiazole synthesis.
Caption: Decision-making flowchart for catalyst selection.
References
- 1. bepls.com [bepls.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
In Silico Docking of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde Derivatives: A Comparative Analysis
A detailed examination of the binding potential of 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde derivatives against various therapeutic targets reveals their promise in drug discovery. This guide provides a comparative analysis of their in silico docking performance against alternative compounds, supported by experimental data and detailed methodologies.
Thiazole-based compounds are a cornerstone in medicinal chemistry, with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound scaffold, in particular, has garnered interest for its potential as a versatile pharmacophore. In silico molecular docking studies are a crucial first step in evaluating the therapeutic potential of derivatives of this scaffold, offering insights into their binding affinities and interaction mechanisms with specific protein targets.
Due to the limited availability of direct in silico studies on a broad series of this compound derivatives, this guide draws upon research on structurally similar 2-phenylthiazole and 4-methylthiazole derivatives to provide a comparative overview. These studies highlight the potential of this class of compounds against various targets, including those involved in cancer, bacterial infections, and inflammation.
Comparative Docking Performance
The following tables summarize the in silico docking performance of various thiazole derivatives against different protein targets, compared with known inhibitors or standard drugs.
Table 1: Anticancer Activity - PI3Kα Inhibitors
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound | Reference Docking Score (kcal/mol) |
| Thiazole Derivative 6a | PI3Kα | - | - | Alpelisib | - |
| Naphthalene-azine-thiazole hybrid |
Data not available in the provided search results. A study on novel naphthalene-azine-thiazole hybrids identified compound 6a as a potent inhibitor of PI3Kα with an IC50 value of 0.225 ± 0.01 μM, which was comparable to the reference drug alpelisib (IC50 = 0.061 ± 0.003 μM)[1]. While specific docking scores were not provided, the study indicates significant inhibitory potential.
Table 2: Antifungal Activity - CYP51 Inhibitors
| Compound | Target | Docking Score | Key Interacting Residues | Reference Compound | Reference Docking Score |
| 2-phenylthiazole derivative B9 | CYP51 | - | Tyr118 | Fluconazole | - |
| Lead compound SZ-C14 | CYP51 | - | Tyr118 | - | - |
Quantitative docking scores were not specified in the search results. A study on 2-phenylthiazole derivatives as CYP51 inhibitors found that compound B9 exhibited potent antifungal activity. Molecular docking revealed that the methyl group at the 4-position of the thiazole ring in the lead compound SZ-C14 clashed with the Tyr118 residue in the protein cavity[2]. This observation led to the design of more potent inhibitors like B9 by modifying this position.
Table 3: Antibacterial Activity - DNA Gyrase Inhibitors
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound | Reference Docking Score (kcal/mol) |
| Thiazole derivative 13a | DNA Gyrase | -9.2 | - | - | - |
| Thiazole derivative 6c | DNA Gyrase | -6.4 | - | - | - |
A series of novel thiazole derivatives incorporating a pyridine moiety were synthesized and evaluated as potential DNA gyrase inhibitors[3]. The compounds exhibited docking scores ranging from -6.4 to -9.2 kcal/mol, with compound 13a showing promising antibacterial and antifungal activities[3].
Table 4: Anti-inflammatory Activity - COX Inhibitors
| Compound | Target | Docking Score | Key Interacting Residues | Reference Compound | Reference Docking Score |
| Thiazole carboxamide 2b | COX-2 | - | - | - | - |
| Thiazole carboxamide 2f | COX-2 | - | - | - | - |
| Thiazole carboxamide 2h | COX-2 | - | - | - | - |
| Thiazole carboxamide 2i | COX-2 | - | - | - | - |
Specific docking scores were not provided in the search results. A study on thiazole carboxamide derivatives as COX inhibitors reported the synthesis and biological evaluation of several compounds, but did not include quantitative docking data in the available snippets[4].
Experimental Protocols
The in silico docking methodologies employed in the cited studies generally follow a standardized workflow.
General In Silico Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, co-crystallized ligands, and heteroatoms are typically removed. The protein structure is then prepared for docking by adding hydrogen atoms, assigning bond orders, and minimizing its energy using molecular mechanics force fields.
-
Ligand Preparation: The 2D structures of the thiazole derivatives and reference compounds are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization to obtain a stable conformation.
-
Molecular Docking: Docking simulations are performed using software such as AutoDock, Glide, or Molegro Virtual Docker. The prepared ligands are docked into the active site of the prepared protein. The docking algorithm explores various possible conformations and orientations of the ligand within the binding pocket and calculates the binding affinity or docking score for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the docking scores and binding energies. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are visualized and analyzed to understand the binding mode.
Visualizing the In Silico Docking Workflow
The following diagram illustrates the typical workflow of an in silico molecular docking study.
Caption: A flowchart of the in silico molecular docking process.
Signaling Pathways
The therapeutic effects of the studied thiazole derivatives are mediated through the inhibition of key signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Thiazole derivatives that inhibit PI3Kα, a key component of this pathway, can effectively block downstream signaling and induce apoptosis in cancer cells.
References
- 1. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde in a Mixture
This guide provides a comparative overview of three robust analytical techniques for the quantitative analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of the most suitable method depends on factors such as the complexity of the mixture, the required sensitivity and selectivity, and the availability of instrumentation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the quantification of this compound. The data presented are representative values based on the analysis of structurally similar thiazole derivatives and aromatic aldehydes.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Signal intensity is directly proportional to the number of nuclei. |
| Linearity (R²) (Typical) | > 0.998 | > 0.995 | Not applicable in the same way; linearity is inherent. |
| Accuracy (% Recovery) (Typical) | 95 - 105%[1] | 83 - 99%[2] | 98 - 102% |
| Precision (% RSD) (Typical) | < 5%[1] | < 10% | < 2% |
| Limit of Detection (LOD) (Typical) | 0.01 µg/mL | < 1 ng/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) (Typical) | 0.03 µg/mL | ~1-5 ng/mL | ~0.3 mg/mL |
| Sample Preparation | Simple dissolution and filtration. | Derivatization and extraction may be required. | Dissolution in a deuterated solvent with an internal standard. |
| Analysis Time (per sample) | 10 - 30 minutes | 20 - 40 minutes | 5 - 15 minutes |
| Strengths | Widely available, good for routine analysis, robust. | High sensitivity and selectivity, structural information from mass spectra. | Absolute quantification without a specific reference standard, non-destructive, rich structural information.[3][4][5] |
| Limitations | Lower sensitivity than GC-MS, requires chromophore. | Can require derivatization for aldehydes, potential for thermal degradation.[6] | Lower sensitivity than chromatographic methods, higher initial instrument cost. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established procedures for the analysis of thiazole derivatives.[1][7]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
-
Sample mixture containing the analyte
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 85:15 v/v) with 0.05% TFA.[1] The exact ratio may need to be optimized for best peak shape and separation.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution (e.g., 0.1 - 20 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample mixture and dissolve it in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: Determined by measuring the UV spectrum of the standard (a wavelength around 300-350 nm is expected for this type of chromophore).
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the sample from its peak area using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the reactivity of aldehydes, derivatization is often employed to enhance stability and chromatographic performance.[6][8][9]
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvent for extraction (e.g., Dichloromethane)
-
Internal standard (e.g., a deuterated aromatic compound)
-
This compound reference standard
Procedure:
-
Derivatization:
-
To an aqueous solution of the sample or standard, add a solution of PFBHA.
-
Adjust the pH to be slightly acidic and heat the mixture (e.g., 60 °C for 1 hour) to form the oxime derivative.
-
-
Extraction:
-
After cooling, extract the derivative into an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Standard and Sample Preparation: Prepare calibration standards of the analyte and a fixed concentration of the internal standard, and subject them to the same derivatization and extraction procedure as the sample.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)[2]
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for 2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte and internal standard.
-
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the concentration of the analyte in the sample using this curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that does not require a calibration curve of the analyte.[3][4][10]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample mixture and a known amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) (e.g., 5 times the longest T1 relaxation time of the signals of interest) to allow for full relaxation of the protons, which is crucial for accurate integration.
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Carefully integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
-
Quantification: Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / m_sample) * P_IS
Where:
-
C_analyte = Concentration (or purity) of the analyte
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
m = mass
-
MW = Molecular weight
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
Caption: Workflow for quantitative analysis by HPLC-UV.
Caption: Workflow for quantitative analysis by GC-MS.
Caption: Workflow for quantitative analysis by qNMR.
Caption: Logical comparison of analytical methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. commons.und.edu [commons.und.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
Prudent Disposal of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde was not located. The following guidance is based on the safety profiles of structurally related thiazole derivatives and general principles of laboratory chemical waste management. It is imperative to treat this compound as hazardous in the absence of specific data and to consult with your institution's Environmental Health and Safety (EHS) department for compliance with all federal, state, and local regulations.
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental stewardship. This guide provides a procedural framework for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Assessment and Assumed Classification
In the absence of a specific SDS, it is prudent to assume that this compound may possess hazards similar to other thiazole derivatives. These potential hazards are summarized in the table below.
| Hazard Category | Assumed Classification | Precautionary Statements |
| Physical Hazards | Potentially combustible. | Keep away from heat, sparks, open flames, and hot surfaces. |
| Health Hazards | May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Environmental Hazards | Assumed to be very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Control Ignition Sources: If the material is assumed to be flammable, extinguish all nearby ignition sources.
-
Ensure Proper Ventilation: Work in a well-ventilated area. If the spill is significant or in a poorly ventilated space, contact your institution's EHS department.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the substance.[2] Avoid using combustible materials like paper towels for initial containment.
-
Clean and Decontaminate: Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[2][3] Decontaminate the spill area with a suitable cleaning agent, such as soap and water, and collect all cleanup materials for disposal as hazardous waste.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE during cleanup, including safety glasses or goggles, gloves, and a lab coat.[1]
-
Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Step-by-Step Disposal Procedure
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste (solid and liquid) containing this chemical in a dedicated, compatible, and properly sealed hazardous waste container.[2]
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[2]
-
Include the full chemical name: "this compound."[2]
-
Indicate the approximate concentration and quantity of the waste.[2]
-
Note the date when waste was first added to the container.[2]
-
Clearly mark the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[2]
-
-
Storage:
-
Disposal:
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde (CAS No. 55327-23-6). The following procedures are compiled to ensure the safe use, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and GHS Classification
Assumed GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4) [1]
-
Skin Irritation [2]
-
Serious Eye Damage/Eye Irritation [2]
-
Specific target organ toxicity — single exposure (Respiratory tract irritation) [2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure when handling this compound.
| PPE Category | Item | Specifications/Standards | Purpose |
| Eye and Face Protection | Safety Glasses with side-shields or Goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect gloves prior to use. | Provides protection against direct skin contact. |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling powders or in poorly ventilated areas. | Prevents inhalation of dust or aerosols. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[3]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
Storage:
-
Container: Store in a tightly closed, properly labeled container.[3]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a dedicated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Professional Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal.[4][5]
-
Contaminated Materials: All materials used in cleanup, such as absorbent pads and gloves, should be collected in a sealed bag and disposed of as hazardous waste.[4]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. 4-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 4263432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
